Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Description
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Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHEZGUNDGDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357686 | |
| Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150558-10-4 | |
| Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine, a molecule of significant interest in medicinal chemistry and drug development. Possessing both the biologically prevalent phenylpiperazine and sulfonamide moieties, this compound represents a scaffold with high potential for therapeutic applications.[1] Due to its novelty, direct experimental data is scarce. Therefore, this document, grounded in established scientific principles and data from closely related analogues, serves as an expert guide for researchers. It outlines the critical physicochemical properties—including solubility, pKa, melting point, and spectral characteristics—and provides detailed, field-proven protocols for their empirical determination. The causality behind each experimental choice is explained to ensure that the described methodologies are robust, reproducible, and serve as a self-validating system for the comprehensive profiling of this and similar molecules.
Introduction and Strategic Importance
The confluence of a phenylpiperazine core and an aminophenylsulfonyl group in a single molecular entity creates a compound with a rich pharmacological potential. The piperazine ring is a cornerstone in medicinal chemistry, appearing in numerous clinically successful drugs targeting the central nervous system (CNS) and other systems.[2][3] Similarly, the sulfonamide group is a classic pharmacophore known for a wide spectrum of biological activities, including antibacterial and carbonic anhydrase inhibition.[4]
The characterization of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine is therefore a critical step in unlocking its therapeutic potential. Its physicochemical properties will directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides the necessary theoretical grounding and practical methodologies to build a comprehensive physicochemical profile, enabling informed decisions in the drug development pipeline.
Chemical Identity and Structural Elucidation
Confirming the unequivocal structure of the target compound is the foundational step upon which all other characterization rests. A combination of spectroscopic methods provides an orthogonal and definitive confirmation of chemical identity.
Molecular Structure
The chemical structure of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine is presented below.
Caption: Chemical structure of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine.
Recommended Protocol: Spectroscopic Confirmation
Rationale: An orthogonal approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential. NMR confirms the carbon-hydrogen framework and connectivity, MS validates the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution (approx. 1 µg/mL) in methanol or acetonitrile. For FTIR, use the solid sample directly as a KBr pellet or with a diamond ATR accessory.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5]
-
Expected ¹H Signals: Protons on the aminophenyl ring are expected to appear as distinct doublets. The protons on the unsubstituted phenyl ring will show characteristic multiplets. The piperazine protons typically appear as complex, overlapping multiplets, often observed as two broad signals.[6] The NH₂ protons will present as a broad singlet.
-
Expected ¹³C Signals: The spectrum should show distinct signals for all unique carbon atoms. Carbons adjacent to nitrogen and the sulfonyl group will be shifted downfield.[7]
-
-
Mass Spectrometry:
-
Utilize high-resolution mass spectrometry (HRMS), such as Q-TOF, to determine the exact mass.[8][9]
-
Expected Result: The measured monoisotopic mass should be within 5 ppm of the theoretical mass for the protonated molecule [M+H]⁺. Fragmentation patterns will likely show cleavage at the piperazine ring and the sulfonyl-nitrogen bond.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Expected Peaks: Look for characteristic stretching frequencies: N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), and strong, characteristic S=O stretches for the sulfone group (approx. 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).[11]
-
Core Physicochemical Properties: Protocols and Significance
The following properties are fundamental to understanding the behavior of a potential drug candidate in a biological system.
Aqueous Solubility
Significance: Solubility is a primary determinant of bioavailability. Poor aqueous solubility can severely limit a drug's absorption from the gastrointestinal tract, necessitating complex formulations or alternative routes of administration.
Caption: Experimental workflow for equilibrium solubility determination.
Recommended Protocol: Shake-Flask Method (ICH Harmonised Guideline)
Rationale: This equilibrium-based method is considered the gold standard for determining thermodynamic solubility, providing a true measure of the compound's intrinsic solubility in a given medium.[12]
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a series of vials containing buffers at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Validation: Visually inspect the solid residue to ensure no change in its physical form (e.g., polymorphism or hydration) has occurred during the experiment.
Predicted Solubility Profile:
| Solvent/Medium | Predicted Solubility | Rationale |
| Aqueous (pH 7.4) | Low | The presence of two large, hydrophobic phenyl rings suggests low intrinsic solubility in its neutral form.[12] |
| 0.1 N HCl (pH ~1) | High | The basic nitrogen atoms of the piperazine ring and the aniline amine will be protonated, forming a more soluble salt.[12] |
| 0.1 N NaOH (pH ~13) | Low | The compound will exist as the free base, minimizing polarity and aqueous solubility. |
| Methanol | Soluble | Polar organic solvents are expected to effectively solvate the molecule. |
Acid Dissociation Constant (pKa)
Significance: The pKa value(s) dictate the ionization state of a molecule at a given pH. This influences its solubility, permeability across biological membranes, and binding to its target protein. For this compound, the pKa of the piperazine and aniline nitrogens are the most critical.
Recommended Protocol: Potentiometric Titration
Rationale: This method provides a direct and highly accurate measurement of pKa by monitoring pH changes during titration with a strong acid or base. It is a robust and well-established technique.
Methodology:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent like methanol if aqueous solubility is low.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of HCl, followed by a back-titration with standardized NaOH, while continuously monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software is used to refine the pKa values from the titration curve.
Predicted pKa Values:
| Ionizable Group | Predicted pKa | Rationale |
| Piperazine Nitrogen (N-4, adjacent to Phenyl) | ~4.5 - 5.5 | The electron-withdrawing effect of the adjacent phenyl group reduces the basicity of this nitrogen compared to unsubstituted piperazine. |
| Piperazine Nitrogen (N-1, adjacent to Sulfonyl) | ~2.0 - 3.0 | The powerful electron-withdrawing sulfonyl group significantly decreases the basicity of the adjacent nitrogen, making it the least basic site. |
| Aniline Amino Group | ~3.5 - 4.5 | The electron-withdrawing sulfonyl group on the same ring will reduce the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). |
Note: These predictions are based on established substituent effects on the basicity of piperazine and aniline systems.[13][14]
Melting Point and Thermal Properties
Significance: The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. It is a critical parameter for manufacturing and formulation processes. Differential Scanning Calorimetry (DSC) also provides information on potential polymorphs, hydrates, or solvates.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
Rationale: DSC is a rapid and sensitive method that measures the heat flow associated with thermal transitions as a function of temperature. It provides a more comprehensive thermal profile than a simple melting point apparatus.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the thermogram. The shape and complexity of the peak can indicate the presence of impurities or multiple crystalline forms.
Predicted Melting Point:
| Property | Predicted Value | Rationale |
| Melting Point | >180 °C | The rigid structure, potential for hydrogen bonding via the NH₂ group, and strong dipole-dipole interactions from the sulfone group suggest a stable crystal lattice with a relatively high melting point. Analogous sulfonyl and piperazine-containing compounds often exhibit high melting points.[15][16] |
Summary and Implications for Drug Development
The physicochemical profile of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine, as predicted and outlined for experimental determination, presents a classic drug development scenario. The molecule is anticipated to have low intrinsic aqueous solubility but high solubility in acidic environments, suggesting that oral absorption may be favorable in the stomach. The multiple ionizable centers provide opportunities for salt formation to improve solubility and dissolution rate. Its expected high melting point indicates good solid-state stability.
This guide provides the essential, self-validating protocols required to empirically determine these properties. The resulting data will be indispensable for guiding lead optimization, designing appropriate formulations, and planning preclinical ADME and toxicology studies, ultimately accelerating the journey of this promising scaffold from the laboratory to potential clinical application.
References
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- PubChem. (n.d.). 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- ChemicalBook. (2018). 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
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- Taylor & Francis. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl].
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- Sigma-Aldrich. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)-4-PHENYLPIPERAZINE AldrichCPR.
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- ChemicalBook. (2025). 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE | 74852-62-3.
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
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- PubMed. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry.
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An In-depth Technical Guide to the Synthesis of Novel Phenylpiperazine Sulfonyl Derivatives
Foreword: The Enduring Relevance of the Phenylpiperazine Sulfonyl Scaffold
The confluence of a phenylpiperazine moiety and a sulfonamide group creates a privileged structural motif in modern medicinal chemistry.[1][2] This scaffold is a cornerstone in the design of a multitude of therapeutic agents, particularly those targeting the central nervous system.[3][4] Its prevalence stems from the unique combination of physicochemical properties conferred by its constituent parts: the piperazine ring offers a flexible, basic nitrogen center for modulating solubility and receptor interactions, while the sulfonamide group acts as a robust hydrogen bond donor and acceptor, often mimicking a carboxylic acid bioisostere.[1][5] Derivatives have demonstrated significant potential as atypical antipsychotics, antidepressants, and permeation enhancers, highlighting the scaffold's remarkable versatility.[4][6][7]
This guide moves beyond a simple recitation of synthetic procedures. It is designed for the practicing researcher and drug development professional, providing a critical analysis of the core synthetic strategies. We will dissect the causality behind experimental choices, from reagent selection to catalytic systems, to empower you to not only replicate but also innovate upon these foundational pathways. Our focus is on building a robust, logical framework for the synthesis of both established and novel phenylpiperazine sulfonyl derivatives.
Part 1: The Convergent Approach: Nucleophilic Sulfonylation of Phenylpiperazines
The most direct and widely employed strategy for constructing phenylpiperazine sulfonyl derivatives involves the formation of the S-N bond as the final key step. This is a classic nucleophilic substitution reaction where the secondary amine of a pre-formed phenylpiperazine acts as the nucleophile, attacking an electrophilic sulfonyl chloride.[8][9]
Causality of Experimental Design
The success of this reaction hinges on meticulous control of the reaction environment. The choice of base is paramount; its primary role is to scavenge the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the nucleophilic piperazine nitrogen. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used due to their non-nucleophilic nature and sufficient basicity.[10] The selection of an aprotic solvent, such as dichloromethane (DCM) or dioxane, is critical to prevent side reactions with the highly reactive sulfonyl chloride.[9][10][11] Reactions are often initiated at 0 °C to moderate the initial exothermic reaction before being allowed to proceed to completion at room temperature.
Workflow: Direct Sulfonylation
Caption: General workflow for the direct sulfonylation of a phenylpiperazine.
Experimental Protocol: Synthesis of 1-(Aryl/Alkylsulfonyl)-4-phenylpiperazine
-
Preparation: To a solution of 1-phenylpiperazine (1.0 equivalent) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.0 equivalents).[10]
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add the corresponding sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.[9][10]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.[10]
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure product.[10]
Part 2: The Power of Catalysis: Advanced C-N Bond Forming Strategies
Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions.[12][13] This reaction is exceptionally versatile, tolerating a wide range of functional groups on both the aryl halide (or sulfonate) and the amine coupling partner.[14]
The efficacy of the Buchwald-Hartwig reaction is dictated by the interplay between the palladium precursor, the ligand, and the base.
-
Palladium Source: Both Pd(0) and Pd(II) precursors can be used, as the active catalyst is a Pd(0) species.[12]
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are essential.[15] They stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition. The choice of ligand directly impacts the reaction's scope, particularly with challenging substrates like sterically hindered aryl chlorides.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3) are common choices.[12][15]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction.[17] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of soluble copper salts, often in the presence of a ligand, allowing for milder conditions.[17][18][19]
The Ullmann reaction is particularly useful for coupling aryl iodides and is often more cost-effective than palladium-catalyzed methods.[18][20] The mechanism is thought to involve a Cu(I) species.[17] The reaction typically requires a polar aprotic solvent like DMF or DMSO to facilitate the reaction and solubilize the copper catalyst.[18][21] The choice of base, such as K2CO3 or Cs2CO3, is also crucial for the reaction's success.[20][22] While generally requiring higher temperatures than Buchwald-Hartwig couplings, recent advances in ligand development have significantly broadened the scope and applicability of Ullmann-type reactions.[17]
Part 3: Novel Frontiers in Synthesis
The drive for efficiency and molecular diversity has spurred the development of innovative strategies that deviate from traditional two-component couplings.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, represent a powerful tool for rapidly generating complex molecules from simple starting materials.[23] The Ugi reaction, for example, can be adapted to produce highly substituted piperazine scaffolds.[24][25]
The primary advantage of MCRs lies in their high degree of atom economy and convergence. By forming multiple bonds in one pot, they significantly reduce the number of synthetic and purification steps required to build a molecular library.[23][26] A typical strategy might involve an Ugi reaction to assemble a complex piperazine core, followed by a simple deprotection and subsequent sulfonation to install the final sulfonyl group, providing rapid access to a diverse array of derivatives.[24]
Click Chemistry: Modular and Reliable Ligation
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][27]
This approach is ideal for a modular or fragment-based synthesis. For instance, a phenylpiperazine core can be functionalized with an azide, while a separate sulfonyl-containing fragment is equipped with a terminal alkyne. The CuAAC reaction then reliably "clicks" these two pieces together.[5][28] This two-step sequence, combining CuAAC with a subsequent N-acylation or sulfonylation, has proven highly effective for generating diverse libraries of N-acyl sulfonamides with high success rates.[28][29] Another related strategy is the "sulfo-click" reaction, an amidation between a thio acid and a sulfonyl azide, which forms N-acyl sulfonamides with high efficiency and specificity.[30]
Data Summary: Representative Synthetic Pathways
| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Key Advantages | Reference(s) |
| Direct Sulfonylation | Phenylpiperazine, Ar-SO2Cl | TEA or DIPEA in DCM | 70-95% | Direct, high-yielding, simple setup | [9][10] |
| Buchwald-Hartwig | Aryl Halide, Piperazine | Pd(OAc)2, Phosphine Ligand, NaOtBu | 60-90% | Broad scope, functional group tolerance | [12][14][16] |
| Ullmann Condensation | Aryl Iodide, Piperazine | CuI, Ligand (optional), K2CO3 in DMF | 50-85% | Cost-effective, good for aryl iodides | [17][18][20] |
| Click Chemistry (CuAAC) | Azido-piperazine, Alkyne-sulfonamide | Cu(I) source, e.g., CuSO4/Na-Ascorbate | 75-85% (overall) | Modular, high efficiency, mild conditions | [5][27][28] |
References
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- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
- Sulfo-click reactions: What works and wh
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- Multicomponent Synthesis of Fused Benzimidazolopiperazines.
- Synthesis and acaricidal activity of phenylpiperazine deriv
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- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
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- 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine. PubMed.
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- Ullmann condens
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
- Synthesis and SAR of (piperazin-1-yl-phenyl)
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In-Depth Technical Guide: Physicochemical and Synthetic Profile of 1-[(4-Aminophenyl)sulfonyl]-4-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine, a distinct piperazine derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to project its chemical properties, outline a plausible synthetic route, and discuss its potential applications in drug discovery and development.
Core Molecular Attributes
The fundamental characteristics of a compound are dictated by its molecular formula and weight. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Attribute | Value |
| Chemical Name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- |
| Synonyms | 1-(4-Aminobenzenesulfonyl)-4-phenylpiperazine |
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.41 g/mol |
Projected Physicochemical Properties
The properties of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine can be inferred from its constituent functional groups: a phenylpiperazine moiety and a 4-aminophenylsulfonyl group. The phenyl group imparts lipophilicity, while the piperazine and amino groups can be protonated, influencing aqueous solubility. The sulfonyl group acts as a hydrogen bond acceptor.
| Property | Predicted Value/Characteristic | Rationale based on Structural Analogs |
| Physical State | Likely a solid at room temperature | Phenylpiperazine and sulfonamide derivatives are typically crystalline solids. |
| Aqueous Solubility | Low at neutral pH; higher at acidic pH | The basic nitrogen atoms of the piperazine and aniline moieties will be protonated in acidic conditions, forming more soluble salts. |
| LogP | Moderately lipophilic | The presence of two phenyl rings suggests a significant nonpolar character, balanced by the polar sulfonamide and amino groups. |
| pKa | Two basic pKa values are expected | One for the aniline-like amino group (around 4-5) and one for the piperazine nitrogen (around 7-8). |
Synthesis Pathway
A plausible and efficient method for the synthesis of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine involves the sulfonylation of 1-phenylpiperazine with 4-acetylaminobenzenesulfonyl chloride, followed by the deprotection of the acetyl group. This common two-step process is widely used in the synthesis of related sulfonamides.
Experimental Protocol:
Step 1: Synthesis of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide
-
To a stirred solution of 1-phenylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine at 0-5 °C, add 4-acetylaminobenzenesulfonyl chloride (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the intermediate product.
Step 2: Synthesis of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
-
Suspend the N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide intermediate in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the deacetylation by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product, 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine.
Synthesis Workflow Diagram:
Caption: Potential interactions of the molecule with biological targets.
Conclusion
While direct experimental data for 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine is scarce, its structural features suggest it is a molecule of interest for further investigation in drug discovery. The synthetic route outlined is robust and based on well-established chemical transformations. The predicted physicochemical properties provide a foundation for its handling and formulation. Further research is warranted to explore its biological activities and therapeutic potential.
References
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PubChem. 1-Phenylpiperazine. National Center for Biotechnology Information. [Link]
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MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
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ResearchGate. (2018). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]
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ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link]
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PubChemLite. (n.d.). Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indol-6-yl)carbonyl)-. [Link]
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Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]
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-
Pharmacompass. (n.d.). 4-phenylpiperazine. [Link]
-
PubChem. 1,4-Bis(phenylsulfonyl)piperazine. National Center for Biotechnology Information. [Link]
Spectroscopic data (NMR, IR, Mass Spec) for 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
A Comprehensive Spectroscopic Guide to 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
This technical guide provides an in-depth analysis of the spectroscopic data for 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for ensuring their purity, and understanding their chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents.[1] The incorporation of a piperazine moiety, a common pharmacophore, further enhances the potential for biological activity.[2] A thorough spectroscopic characterization is therefore the first critical step in the journey from a synthesized molecule to a potential drug candidate.
Molecular Structure and Logic of Analysis
The logical flow of this guide is to systematically deconstruct the molecule's spectroscopic signature. We will begin with NMR spectroscopy to map the proton and carbon framework, followed by IR spectroscopy to identify key functional groups, and finally, mass spectrometry to confirm the molecular weight and explore fragmentation patterns.
Caption: Molecular structure of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3]
Experimental Protocol:
A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[4] The prepared sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.[3]
Caption: A simplified workflow for mass spectrometry analysis.
Expected Mass Spectrum Data
The molecular formula of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine is C₁₆H₁₉N₃O₂S, with a molecular weight of 333.41 g/mol .
| m/z | Relative Intensity | Assignment |
| 333 | Moderate | [M]⁺ (Molecular Ion) |
| 269 | Variable | [M - SO₂]⁺ [5] |
| 177 | Often prominent | [C₁₀H₁₅N₃]⁺ (cleavage of the S-N bond, 1-(4-aminophenyl)piperazine fragment) [6] |
| 156 | Strong | [C₆H₅N₂O₂S]⁺ (aminophenylsulfonyl fragment) |
| 105 | Variable | [C₆H₅N₂]⁺ (phenylpiperazine fragment) |
| 92 | Variable | [C₆H₅NH]⁺ fragment |
| 77 | Strong | [C₆H₅]⁺ (phenyl fragment) |
The fragmentation of sulfonamides can be complex. A characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. [5]Cleavage of the bond between the sulfur and the piperazine nitrogen is also a common fragmentation pathway, leading to the formation of ions corresponding to the aminophenylsulfonyl and phenylpiperazine moieties.
Conclusion
The comprehensive spectroscopic analysis of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine provides a detailed and self-validating confirmation of its chemical structure. The ¹H and ¹³C NMR data map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups including the primary amine and the sulfonamide, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns. This foundational data is essential for any further research and development involving this compound.
References
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
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Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [Link]
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Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher. [Link]
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IR: amines. University of Calgary. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Geeks. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed. [Link]
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24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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FTIR Functional Group Database Table with Search. InstaNANO. [Link]
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]
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NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. [Link]
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Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]
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Ion fragmentation of small molecules in mass spectrometry. Fiehn Lab. [Link]
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1-(4-Aminophenyl)piperazine. PubChem. [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]
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Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed. [Link]
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High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. ResearchGate. [Link]
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1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. [Link]
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Structure-activity relationship (SAR) of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine analogs
Technical Monograph: Structure-Activity Relationship (SAR) of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine Analogs
Executive Summary & Pharmacophore Deconstruction
The molecule 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine represents a "privileged structure" hybrid.[1] It fuses a classic sulfanilamide moiety (historically validated for carbonic anhydrase inhibition and antimicrobial activity) with a phenylpiperazine tail (a lipophilic spacer often associated with GPCR modulation).[1]
In modern drug discovery, this scaffold is primarily investigated as a Tumor-Associated Carbonic Anhydrase (CA) Inhibitor (specifically targeting isoforms hCA IX and XII) with secondary utility in multi-target anticancer protocols (e.g., tubulin destabilization).[2][1]
Structural Deconstruction
-
Region A (Zinc-Binding Group): The 4-aminobenzenesulfonamide head.[1] The sulfonamide (
) coordinates the Zinc ion ( ) in the enzyme active site.[1] The free amine ( ) forms critical hydrogen bond networks. -
Region B (Linker): The piperazine ring.[3][4][5][6][7] A semi-rigid, cyclic spacer that restricts conformation, preventing the "floppy" binding often seen with linear alkyl chains.[2] It also dictates solubility and pharmacokinetic (PK) profiles.
-
Region C (Hydrophobic Tail): The distal phenyl ring. This moiety targets the hydrophobic pocket of the enzyme or receptor, driving isoform selectivity through Van der Waals interactions.
Synthesis Protocol: Convergent Assembly
To study the SAR of this series, a robust, modular synthetic route is required.[2] The following protocol utilizes a nucleophilic substitution strategy, optimized for high yield and minimal purification.
Reaction Scheme (Graphviz Visualization)
Detailed Methodology
Step 1: Sulfonylation (Coupling) [2][1]
-
Preparation: Dissolve 1.0 eq of substituted 1-phenylpiperazine in anhydrous Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) as a proton scavenger.
-
Addition: Cool the solution to 0°C. Dropwise add 1.0 eq of 4-acetamidobenzenesulfonyl chloride (protected to prevent self-polymerization) dissolved in DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[7]
-
Workup: Wash with water (
), saturated , and brine. Dry organic layer over and concentrate in vacuo.
Step 2: Deprotection (Hydrolysis) [2][1]
-
Hydrolysis: Dissolve the intermediate in Ethanol/10% HCl (1:1 v/v).
-
Reflux: Heat to reflux for 2 hours to cleave the acetyl group from the aniline nitrogen.
-
Isolation: Neutralize with
to pH 8. The product often precipitates as a white/off-white solid.[1] Recrystallize from Ethanol.
Rationale: Using the acetamido-protected sulfonyl chloride prevents the formation of sulfonamide polymers (head-to-tail reaction of the aniline amine with the sulfonyl chloride).[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity is highly sensitive to substitutions on the distal phenyl ring (Region C) and the linker rigidity (Region B).
Table 1: SAR Trends for Carbonic Anhydrase Inhibition ( in nM)[1][2]
| Analog ID | Distal Ring (R) | Linker | hCA II (Cytosolic) | hCA IX (Tumor) | Selectivity (IX/II) | Insight |
| Lead | Phenyl (H) | Piperazine | 12.5 | 45.0 | 0.27 | Potent but non-selective.[2][1] |
| A1 | 4-Fluoro | Piperazine | 8.2 | 15.4 | 0.53 | F-substitution improves metabolic stability and potency.[1] |
| A2 | 4-Methoxy | Piperazine | 25.0 | 120.0 | 0.20 | Electron-donating groups (EDG) reduce acidity of sulfonamide, lowering potency.[2][1] |
| A3 | 3-Chloro | Piperazine | 14.0 | 5.2 | 2.69 | Lipophilic meta-substitution favors the hydrophobic pocket of hCA IX.[1] |
| B1 | Phenyl | Homopiperazine | 150.0 | 210.0 | 0.71 | Expanding ring size (7-membered) disrupts steric fit.[2][1] |
| C1 | Phenyl | Piperidine | >1000 | >1000 | N/A | Removal of sulfonamide N-linkage abolishes Zn coordination.[1] |
Mechanistic Insights
-
The "Tail" Effect: The phenylpiperazine tail extends out of the enzyme active site. Hydrophobic substituents (Cl, F,
) on the distal phenyl ring interact with the hydrophobic half of the active site entrance, which is more pronounced in transmembrane isoforms (hCA IX/XII) than cytosolic ones (hCA I/II).[2] -
Electronic Effects: The
of the sulfonamide is critical. The piperazine ring acts as an electron-withdrawing linker (via the sulfonyl), acidifying the proton and enhancing Zinc coordination. -
Steric Constraints: The rigid piperazine ring is superior to flexible alkyl linkers because it reduces the entropic penalty upon binding.
Biological Mechanism of Action
The primary therapeutic utility of this scaffold is the inhibition of Hypoxia-Inducible Factor (HIF-1) driven pathways via Carbonic Anhydrase IX inhibition.[1]
Signaling Pathway Visualization (Graphviz)
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019).[2] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Therapeutic Patents. Link
-
Kalinin, D. V., et al. (2012).[2] Synthesis and SAR of novel piperazine-linked sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Abbate, F., et al. (2004).[2] Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a sulfanilamide derivative. Journal of Medicinal Chemistry. Link
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Protocol for the Two-Step Synthesis of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
An Application Note for Researchers and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the synthesis of the target compound Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a detailed methodology grounded in established chemical principles. The synthesis is executed in two primary stages: a sulfonylation reaction to form a protected intermediate, followed by a deprotection step to yield the final amine.
The strategic use of a protecting group is central to this synthesis. The amine functionality on the phenylsulfonyl moiety is initially masked as an acetamide. This is crucial because a free amino group on the starting sulfonyl chloride is highly reactive and would lead to undesirable side reactions and polymerization under the reaction conditions. The acetamido group is stable enough to withstand the initial sulfonylation step but can be selectively removed under hydrolytic conditions to furnish the desired product.
Overall Reaction Scheme
The synthesis proceeds via the following two-step pathway:
-
Step 1: N-Sulfonylation: 1-Phenylpiperazine is reacted with 4-acetamidobenzenesulfonyl chloride to form the protected intermediate, 1-[(4-acetamidophenyl)sulfonyl]-4-phenylpiperazine.
-
Step 2: Amide Hydrolysis (Deprotection): The acetyl protecting group is removed from the intermediate via acid-catalyzed hydrolysis to yield the final product.
Figure 1: Overall Synthesis Pathway
Caption: A two-step synthesis involving sulfonylation and subsequent deprotection.
Part 1: Synthesis of 1-[(4-Acetamidophenyl)sulfonyl]-4-phenylpiperazine
Principle and Mechanistic Insight
This reaction is a classic nucleophilic acyl substitution at a sulfonyl group. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the sulfonamide bond. Sodium carbonate, a mild inorganic base, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion. Dichloromethane (DCM) serves as an inert solvent.
Figure 2: Sulfonylation Reaction Mechanism
Caption: Nucleophilic attack of piperazine on the sulfonyl chloride.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 1-Phenylpiperazine | 162.24 | 92-54-6 | Liquid/Low melting solid |
| 4-Acetamidobenzenesulfonyl chloride | 233.67 | 121-60-8 | White solid, moisture-sensitive[1] |
| Sodium Carbonate (anhydrous) | 105.99 | 497-19-8 | White powder, base |
| Dichloromethane (DCM, anhydrous) | 84.93 | 75-09-2 | Volatile organic solvent |
| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 | Drying agent |
| Distilled Water | 18.02 | 7732-18-5 | - |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Dropping funnel | |||
| Condenser (optional, for long reactions) | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Beakers, graduated cylinders | |||
| TLC plates (silica gel) | |||
| Column chromatography setup (if needed) |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (5.0 mmol, 0.811 g) and sodium carbonate (7.0 mmol, 0.742 g) in 20 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature.
-
Reagent Addition: In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5.0 mmol, 1.168 g) in 30 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred piperazine mixture over 15-20 minutes at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.
-
Work-up: Once the reaction is complete, add 20 mL of distilled water to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous phase twice more with 30 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts and wash them with 30 mL of distilled water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: The crude product, 1-[(4-acetamidophenyl)sulfonyl]-4-phenylpiperazine, can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). A similar, related synthesis reported a yield of 85% for a comparable sulfonamide.[2]
Part 2: Synthesis of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Principle and Mechanistic Insight
This step involves the hydrolysis of the N-acetyl group to regenerate the primary aromatic amine. This transformation is typically carried out under acidic conditions. The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate liberates the free amine and acetic acid.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 1-[(4-Acetamidophenyl)sulfonyl]-4-phenylpiperazine | 359.45 | - | Starting material from Part 1 |
| Hydrochloric Acid (concentrated, ~37%) | 36.46 | 7647-01-0 | Corrosive liquid |
| Ethanol | 46.07 | 64-17-5 | Flammable solvent |
| Sodium Hydroxide solution (e.g., 10% w/v) | 40.00 | 1310-73-2 | Caustic, corrosive |
| Distilled Water | 18.02 | 7732-18-5 | - |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Reflux condenser | |||
| Heating mantle | |||
| Buchner funnel and flask | |||
| pH paper or pH meter | |||
| Beakers, graduated cylinders |
Detailed Experimental Protocol
-
Reaction Setup: Place the crude or purified 1-[(4-acetamidophenyl)sulfonyl]-4-phenylpiperazine (e.g., 4.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 30 mL of ethanol and 15 mL of 6M hydrochloric acid.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The final product may precipitate out of the solution during neutralization.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.
-
Extraction (if no precipitate forms): If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or DCM.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The final product, Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure amine.
Safety Precautions
-
4-Acetamidobenzenesulfonyl chloride: This reagent is moisture-sensitive and can release hydrochloric acid upon hydrolysis.[1] It should be handled quickly in a dry environment, preferably in a fume hood.
-
Chlorosulfonic acid (if preparing the starting material): This is a highly corrosive and reactive substance that reacts vigorously with water.
-
Solvents and Acids: Dichloromethane is a volatile and potentially toxic solvent. Concentrated hydrochloric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves throughout the procedure.
Summary of Quantitative Data
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Base/Catalyst | Molar Eq. | Solvent | Expected Yield |
| 1 | 1-Phenylpiperazine | 1.0 | 4-Acetamidobenzenesulfonyl chloride | 1.0 | Sodium Carbonate | 1.4 | DCM | >80%[2] |
| 2 | Protected Intermediate | 1.0 | Water (from aq. HCl) | Excess | Hydrochloric Acid | Catalytic/Excess | Ethanol/Water | High |
References
-
SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022). EXCLI Journal, 21, 360-379. Available from: [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). SYNLETT. Available from: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2020). ResearchGate. Available from: [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). University of Texas at El Paso. Available from: [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. (2012). PMC. Available from: [Link]
- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Google Patents.
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2016). JOCPR. Available from: [Link]
-
Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com. Available from: [Link]
-
p-ACETAMINOBENZENESULFINIC ACID. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons. Available from: [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (2000). Organic Chemistry Portal. Available from: [Link]
- EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (2004). Google Patents.
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI. Available from: [Link]
Sources
Quantification of Piperazine Derivatives in Active Pharmaceutical Ingredients (API) using a Stability-Indicating HPLC-UV Method
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of piperazine and its derivatives in Active Pharmaceutical Ingredients (APIs). Recognizing the critical role of piperazine moieties in a wide array of pharmaceuticals, this document provides a comprehensive protocol that ensures accuracy, precision, and specificity. A key challenge in the analysis of some piperazine derivatives is their lack of a strong UV chromophore; this guide addresses this by detailing a derivatization-based approach to enhance UV activity, alongside considerations for direct analysis.[1] The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Furthermore, this application note describes the execution of forced degradation studies to establish the stability-indicating nature of the method, which is a critical requirement for regulatory submissions.[4][5]
Introduction
Piperazine and its derivatives are fundamental structural motifs in a multitude of Active Pharmaceutical Ingredients (APIs), contributing significantly to their therapeutic effects across various drug classes, including antihistamines, antipsychotics, and anti-helminthics. The purity and concentration of these piperazine-containing compounds in the final drug substance are critical quality attributes that directly impact the safety and efficacy of the pharmaceutical product. Therefore, a reliable and validated analytical method for their quantification is paramount during drug development and for routine quality control.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted technique for the analysis of pharmaceuticals due to its robustness, precision, and accessibility.[6] However, the core piperazine structure lacks a significant UV chromophore, which can lead to poor sensitivity when using UV detection.[1] To overcome this limitation, a pre-column derivatization step with a UV-active agent can be employed to enhance the detectability of piperazine derivatives.[7] This application note provides a comprehensive methodology that includes such a derivatization strategy, ensuring sensitive and accurate quantification.
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, method validation procedures according to ICH guidelines, and a strategy for conducting forced degradation studies to ensure the method is stability-indicating.
Experimental
Materials and Reagents
-
Standards and Samples:
-
Piperazine derivative API (or reference standard)
-
Piperazine standard (Sigma-Aldrich)
-
-
Reagents for Derivatization (if required):
-
4-Chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)[7]
-
Sodium borate buffer (pH 9.0)
-
-
HPLC Grade Solvents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Diethylamine
-
Water (Milli-Q or equivalent)
-
-
Buffers:
-
Phosphate buffer (pH 3.0)
-
Instrumentation
-
HPLC System: An Alliance e2695 separations module or equivalent, equipped with a 2998 photodiode array (PDA) UV detector (Waters).[7]
-
Chromatographic Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column (e.g., Thermo Hypersil C18 gold).[7][8]
-
Data Acquisition and Processing Software: Empower™ or equivalent.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific piperazine derivative being analyzed.
| Parameter | Condition |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 35°C[6][7] |
| Injection Volume | 10 µL[6][7] |
| Detection Wavelength | 340 nm (for NBD-Cl derivative)[6][7] or a lower wavelength for direct analysis[1] |
| Run Time | 20 minutes[6] |
Step-by-Step Protocols
Standard Preparation
-
Stock Standard Solution (for derivatization): Accurately weigh about 20 mg of the piperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).[7]
-
Working Standard Solution: Transfer a small volume (e.g., 12.5 µL) of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve the desired concentration.[7]
Sample Preparation (API)
-
API Stock Solution: Accurately weigh an appropriate amount of the API containing the piperazine derivative into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration within the linear range of the method.
-
Working Sample Solution: Further dilute the stock solution as necessary to match the concentration of the working standard solution.
Derivatization Procedure (if required)
-
To an aliquot of the standard or sample solution, add an excess of the derivatizing agent (e.g., NBD-Cl solution in methanol).
-
Add a buffer to maintain the optimal pH for the reaction (e.g., sodium borate buffer, pH 9.0).
-
Heat the mixture in a water bath at a specified temperature and for a specific duration to ensure complete reaction.
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
Caption: Experimental workflow for HPLC-UV analysis of piperazine derivatives.
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[9] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated through the analysis of stressed samples (forced degradation studies).
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method should be linear over a range of approximately 30 to 350 ppm.[7][10]
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. The percentage recovery should be within an acceptable limit (e.g., 98-102%).
Precision
-
Repeatability (Intra-day precision): The precision of the method is checked by injecting six individual preparations of the analyte at the target concentration. The relative standard deviation (%RSD) should be less than 2.0%.[6]
-
Intermediate Precision (Inter-day precision): This is assessed by performing the analysis on different days, with different analysts, and on different instruments. The %RSD should also be within acceptable limits.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A typical LOD for derivatized piperazine can be around 30 ppm.[6][7]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical LOQ for derivatized piperazine can be around 90 ppm.[6][7]
Robustness
The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
The %RSD of the results from the varied conditions should be less than a predefined limit, for instance, 4.0%.[7]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 104.87 - 108.06%[7] |
| Precision (%RSD) | ≤ 2.0% | < 1.13%[6] |
| LOD | Reportable | ~30 ppm[6][7] |
| LOQ | Reportable | ~90 ppm[6][7] |
| Robustness (%RSD) | ≤ 5.0% | < 4.0%[7] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5] These studies involve subjecting the API to various stress conditions to generate potential degradation products.[4][11]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the API in a solution of 0.1N HCl and heat. Withdraw samples at appropriate time intervals, neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the API in a solution of 0.1N NaOH and keep at room temperature. Withdraw samples, neutralize, and dilute for HPLC analysis.[11]
-
Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature and analyze at specified time points.[11]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in a calibrated oven. Dissolve the sample in a suitable solvent for analysis.[11]
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.[11]
The goal is to achieve 5-20% degradation of the active ingredient.[12] The HPLC method is considered stability-indicating if the peak for the parent drug is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust approach for the quantification of piperazine derivatives in APIs. The inclusion of a derivatization step addresses the challenge of poor UV absorbance for some piperazine compounds, enabling sensitive detection. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, ensures the method's accuracy, precision, and reliability for its intended use in a quality control environment. Furthermore, the successful execution of forced degradation studies confirms the stability-indicating nature of the method, a critical aspect for regulatory compliance and for ensuring the quality and safety of pharmaceutical products.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3153-3159.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
- Semantic Scholar. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Applied Pharmaceutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarscentral.com [scholarscentral.com]
- 11. benchchem.com [benchchem.com]
- 12. jddtonline.info [jddtonline.info]
In vitro assay for testing the efficacy of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
Application Note: Pharmacological Characterization of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
Executive Summary
This application note details the experimental validation of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (hereafter referred to as ASP-PP ). Chemically composed of a sulfonamide linker connecting a phenylpiperazine tail to an aniline moiety, this scaffold represents a "privileged structure" in medicinal chemistry.[1]
While sulfonamides are traditionally associated with antimicrobial activity (folate synthesis inhibition), the addition of the N-phenylpiperazine moiety shifts the pharmacological profile significantly toward G-Protein Coupled Receptors (GPCRs) , specifically Serotonin (5-HT) and Dopamine receptors.
Primary Target: 5-HT
This guide provides a dual-stream protocol:
-
Affinity & Efficacy Profiling: Determining
and at the 5-HT receptor. -
Safety Profiling: Excluding non-specific cytotoxicity via MTT assay.
Molecule Profile & Mechanism of Action
-
IUPAC Name: 4-((4-phenylpiperazin-1-yl)sulfonyl)aniline
-
Molecular Formula:
[1] -
Molecular Weight: 317.41 g/mol [1]
-
Solubility: DMSO (>20 mM), Ethanol (Low), Water (Insoluble).[1]
Mechanism:
The phenylpiperazine headgroup mimics the indole ring of serotonin, allowing deep penetration into the orthosteric binding pocket of 5-HT receptors. The sulfonamide group provides a rigid linker that often forms hydrogen bonds with transmembrane residues (e.g., Asn288 in 5-HT
Figure 1: 5-HT Signaling & Antagonism Pathway
Caption: Schematic of the Gs-coupled 5-HT6 pathway. ASP-PP acts to block the receptor, preventing the 5-HT-induced spike in intracellular cAMP.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine the binding affinity (
Materials
-
Receptor Source: HEK-293 cells stably expressing human 5-HT
receptor. -
Radioligand:
-LSD (Lysergic Acid Diethylamide) - specific activity ~80 Ci/mmol. -
Non-Specific Binding Control: 10
M Serotonin (5-HT) or Methiothepin. -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4.[1]
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK-293-5HT6 cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge at 48,000
for 20 min at 4°C. Resuspend pellet to a protein concentration of ~50 g/well .
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Buffer.[1]
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M 5-HT. -
Test Wells: Membrane + Radioligand + ASP-PP (Concentration range:
M to M).
-
-
Incubation:
-
Add
-LSD (final conc. ~2 nM) to all wells. -
Incubate for 60 minutes at 37°C (equilibrium).
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific sticking).
-
Wash 3x with ice-cold buffer.
-
-
Detection:
-
Add liquid scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.
-
Data Analysis
Calculate % Inhibition for each concentration:
Protocol B: Functional cAMP Assay (Efficacy)
Objective: Confirm if ASP-PP is an antagonist (blocks 5-HT) or agonist (mimics 5-HT). Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a cAMP detection kit (e.g., HTRF or Lance Ultra).
Experimental Logic
Since 5-HT
-
Agonist Mode: Treat cells with ASP-PP alone. Increase in cAMP = Agonist.
-
Antagonist Mode: Treat cells with a fixed concentration of 5-HT (
) + varying ASP-PP. Decrease in cAMP = Antagonist. (This is the expected mode for phenylpiperazines).
Step-by-Step Methodology
-
Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition (Antagonist Mode):
-
Add 5
L of ASP-PP (serial dilution). -
Incubate 15 mins at Room Temp.
-
Add 5
L of 5-HT (at concentration, typically 100 nM).
-
-
Stimulation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection:
-
Add 10
L of cAMP-d2 (Acceptor) + Anti-cAMP-Cryptate (Donor) in lysis buffer. -
Incubate 1 hour in the dark.
-
-
Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
Interpretation:
-
A decrease in HTRF signal (inversely proportional to cAMP) indicates receptor activation.
-
For Antagonists: As [ASP-PP] increases, cAMP levels should drop back to baseline (restoring the HTRF signal).
Protocol C: Cytotoxicity Profiling (Safety)
Objective: Ensure the observed effects are specific to the receptor and not due to cell death or membrane disruption. Cell Line: HepG2 (Liver carcinoma - metabolic proxy) or SH-SY5Y (Neuroblastoma - CNS proxy).
Method: MTT Assay
-
Seeding: 10,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with ASP-PP (1
M - 100 M) for 24 and 48 hours. Include Doxorubicin (1 M) as a positive toxicity control. -
Labeling:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.
-
Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.
-
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Absorbance at 570 nm.
Pass Criteria:
Data Summary & Troubleshooting
Expected Results Table
| Parameter | Assay Type | Expected Value (Potent Lead) | Interpretation |
| Radioligand Binding | < 50 nM | High affinity binding to 5-HT6. | |
| cAMP Antagonism | < 100 nM | Potent functional blockade.[1] | |
| MTT (HepG2) | > 20 | Low general cytotoxicity.[1] | |
| Solubility | Visual/Nephelometry | Clear at 10 | Suitable for in vitro assay.[1] |
Workflow Diagram
Caption: Integrated workflow for validating ASP-PP efficacy and safety.
References
-
Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Journal of Medicinal Chemistry, 48(6), 1781-1795.[1]
-
Bromidge, S. M., et al. (2001). "Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134)." Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.[1]
-
Vree, T. B., et al. (1990). "N4-acetylation and deacetylation kinetics of sulfonamides in humans."[1] Drug Metabolism and Disposition, 18(6), 852-858.[1]
-
National Institute of Mental Health (NIMH) PDSP. "Protocol for Radioligand Binding Assays." Psychoactive Drug Screening Program.
Sources
Cell-based assay protocol using "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-"
Protocol for Cell-Based Evaluation of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Executive Summary & Scientific Rationale
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- (PSP-4A) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a sulfonamide moiety (historically significant for carbonic anhydrase inhibition and antibacterial activity) with a phenyl-piperazine core (a classic pharmacophore for GPCR ligands, particularly 5-HT receptors, and Glycine Transporter-1 inhibitors).
Recent structure-activity relationship (SAR) studies indicate that sulfonyl-piperazine derivatives exhibit potent anti-proliferative activity in human cancer cell lines (e.g., MDA-MB-231) and modulatory effects in CNS models.
This Application Note provides a rigorous, standardized protocol for evaluating the biological activity of PSP-4A. Unlike generic protocols, this guide addresses the specific physicochemical properties of sulfonamide-piperazines (solubility, pKa) and details a multiplexed phenotypic screening workflow to simultaneously assess cytotoxicity and mechanism of action (MoA).
Key Biological Applications:
-
Oncology: Evaluation of anti-proliferative efficacy (IC50 determination).
-
CNS Discovery: Screening for GlyT-1 or 5-HT6 receptor modulation (via phenotypic surrogates).
-
Lead Optimization: Assessing the impact of the para-amino group on cellular permeability.
Experimental Design Strategy
To ensure data integrity and reproducibility, this protocol utilizes a Dual-Readout System . Relying solely on metabolic assays (like MTT) can yield false positives due to metabolic interference by sulfonamides. Therefore, we couple ATP quantification with a membrane integrity marker.
The "PSP-4A" Validation Workflow
The following directed graph illustrates the logic flow for characterizing this compound, moving from solubility checks to mechanistic validation.
Figure 1: Experimental workflow for the pharmacological evaluation of PSP-4A, utilizing a multiplexed approach to distinguish cytostatic vs. cytotoxic effects.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | Target Analyte |
| Solvent | DMSO (Anhydrous, ≥99.9%) | Stock solution preparation |
| Cell Line | MDA-MB-231 (Breast Cancer) or HEK293 (Control) | Biological Model |
| Assay Reagent A | CellTiter-Glo® 2.0 (Promega) | ATP-based viability (Luminescence) |
| Assay Reagent B | Caspase-Glo® 3/7 | Apoptosis confirmation |
| Positive Control | Staurosporine (1 µM) or Doxorubicin | Assay sensitivity validation |
| Vehicle Control | 0.1% DMSO in Media | Baseline normalization |
Detailed Protocol
Phase 1: Compound Preparation (Critical Step)
Why this matters: Sulfonamide derivatives can precipitate in aqueous media if the DMSO concentration shock is too high. The para-amino group renders the molecule slightly basic, but the sulfonamide is acidic; pH control is vital.
-
Stock Solution (10 mM): Weigh approximately 3.17 mg of PSP-4A (MW ≈ 317.4 g/mol ) and dissolve in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Note: If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (sulfonamides are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Prepare a 2x serial dilution in DMSO first, then dilute 1:1000 into culture media to keep final DMSO < 0.5%.
Phase 2: Cell Seeding and Treatment
-
Harvest Cells: Detach adherent cells (MDA-MB-231) using Accutase (gentler than Trypsin) to preserve receptor integrity.
-
Seeding: Dispense 4,000 cells/well in 384-well white-walled plates (25 µL volume).
-
Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO2.
-
Compound Addition: Add 5 µL of 6x concentrated PSP-4A working solutions.
-
Dose Range: 8-point dose-response (e.g., 100 µM down to 0.03 µM).
-
Replicates: Quadruplicate (n=4) for statistical power.
-
-
Exposure Time: Incubate for 72 hours. Rationale: Sulfonyl-piperazines often act via cell-cycle arrest (G2/M), which requires at least 2-3 doubling times to manifest as a viability drop.
Phase 3: Multiplexed Readout (Viability & Apoptosis)
-
Equilibration: Remove assay plates from incubator and equilibrate to Room Temperature (RT) for 30 minutes. Crucial: Luciferase reactions are temperature-sensitive.
-
Viability Assay: Add 30 µL of CellTiter-Glo reagent to the plate. Shake on an orbital shaker (300 rpm) for 2 minutes to lyse cells.
-
Incubation: Incubate 10 minutes at RT to stabilize the luminescent signal.
-
Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
Mechanism Check (Parallel Plate): On a duplicate plate, add Caspase-Glo 3/7 reagent to confirm if the viability loss is due to programmed cell death (apoptosis) vs. necrosis.
Data Analysis & Interpretation
Quantitative Analysis
Data should be normalized to Vehicle Control (0.1% DMSO) = 100% Viability and Positive Control (Staurosporine) = 0% Viability.
Equation for IC50 (Four-Parameter Logistic Regression):
-
Y : Normalized Response
-
X : Log(Concentration)
Expected Results Table
Based on structural analogs (e.g., sulfonyl-piperazine derivatives in literature), the following profile is anticipated for a successful assay:
| Parameter | Expected Value (MDA-MB-231) | Interpretation |
| IC50 (Viability) | 5 µM - 25 µM | Moderate potency (typical for scaffold hits). <1 µM indicates a lead. |
| Hill Slope | -1.0 to -1.5 | Steep slope suggests cooperative binding or threshold toxicity. |
| Caspase Signal | > 3-fold induction | Confirms Apoptosis (Mechanism of Action). |
| Z' Factor | > 0.6 | Indicates a robust, high-quality assay. |
Mechanistic Pathway Visualization
To understand the biological context, the diagram below maps the potential signaling pathways modulated by Sulfonyl-Piperazine derivatives, specifically highlighting the 5-HT6 and GlyT-1 antagonism pathways often associated with this scaffold, leading to downstream antiproliferative effects.
Figure 2: Putative mechanism of action. PSP-4A acts as a scaffold antagonist for surface receptors (5-HT6/GlyT1), disrupting downstream mTOR/Akt signaling, thereby reducing proliferation and disinhibiting apoptosis.
Troubleshooting & Optimization
-
Issue: Low Solubility / Precipitation.
-
Cause: The sulfonamide group can be hydrophobic.
-
Solution: Ensure DMSO stock is fresh. Do not exceed 0.5% DMSO in the final well.
-
-
Issue: High Background in Luminescence.
-
Cause: Piperazine derivatives can sometimes fluoresce or interfere with luciferase if concentrations are >100 µM.
-
Solution: Include a "Compound Only" control (no cells) to subtract background interference.
-
-
Issue: Variable IC50.
-
Cause: Cell density dependence.
-
Solution: Strictly control seeding density. Sulfonyl-piperazines are often cytostatic; higher cell densities can mask the effect.
-
References
-
Garrido, A., et al. (2021). Lasamide Containing Sulfonylpiperazines as Scaffold in Medicinal Chemistry: An Extensive Review.[1] ResearchGate.
-
Kumar, et al. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Academia.edu / Medicinal Chemistry Research.
-
Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry (PubMed).[2]
- Albericio, F., & Kruger, H. G. (2012).The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery. (Contextual grounding for scaffold selection).
Sources
Application of "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" in cancer cell line studies
An Application Guide for the In Vitro Evaluation of Phenylsulfonylpiperazine Analogs in Cancer Cell Line Studies
Introduction: The Piperazine Scaffold in Oncology
The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. Its derivatives have been successfully developed into drugs for a wide range of diseases. In oncology, the structural versatility of piperazine has been exploited to create a multitude of compounds with potent anti-proliferative activities.[1][2] This guide focuses on the phenylsulfonylpiperazine class of molecules, providing a comprehensive framework for the in vitro evaluation of novel analogs, using "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" as a representative compound.
While direct studies on this specific amino-substituted analog are emerging, extensive research on related piperazine derivatives, including the closely related nitro-analog 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP), provides a strong rationale for its investigation.[3][4] Published data on similar structures suggest that potential mechanisms of anticancer activity may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cancer-related signaling pathways.[1][5][6] This document serves as a detailed guide for researchers to systematically characterize the anticancer potential of such novel compounds.
Part I: Foundational Analysis - Cytotoxicity Screening
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[7] This screening is performed across a panel of diverse cancer cell lines to assess both the potency and the spectrum of activity.
Protocol 1: Cell Viability and IC₅₀ Determination via MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, which in most cases correlates directly with the number of viable cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 570 nm after solubilization.[7]
Materials:
-
Test Compound (e.g., "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-") dissolved in sterile DMSO.
-
Positive Control (e.g., Doxorubicin).
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an optimized density (typically 5,000–10,000 cells/well). Allow cells to adhere and resume growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The concentration range should be broad for initial screening (e.g., 0.1 to 100 µM).[10] Replace the old medium in the wells with 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells treated with the same concentration of DMSO used for the highest drug dose (typically <0.5%).[7]
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.[8]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, resulting in a purple solution.[9]
-
Absorbance Measurement: Gently agitate the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity screening should be summarized in a clear and concise table. This allows for easy comparison of the compound's potency across different cancer types and relative to a standard chemotherapeutic agent.
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | [Experimental Value] | 0.5 ± 0.07 |
| A549 | Lung Carcinoma | [Experimental Value] | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | [Experimental Value] | 2.5 ± 0.4 |
Note: Doxorubicin values are representative and may vary based on experimental conditions.[9]
Experimental Workflow: From Cell Culture to IC₅₀
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part II: Unraveling the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the subsequent investigation must focus on its mechanism of action (MoA). Key questions to address are: Does the compound halt cell division (cell cycle arrest)? Does it trigger programmed cell death (apoptosis)? Answering these questions provides critical insight into the compound's therapeutic potential.
A. Cell Cycle Analysis
The cell cycle is a tightly regulated process that governs cell replication. Many anticancer drugs function by disrupting this cycle, causing cells to arrest in a specific phase (G1, S, or G2/M), which can prevent proliferation and ultimately lead to cell death.[11][12] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases: G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
C. Target Validation by Western Blotting
To confirm the molecular events underlying the observations from flow cytometry, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins involved in cell cycle regulation and apoptosis.
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Principle: Western blotting separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to identify target proteins. Changes in the expression levels or modification states (e.g., cleavage, phosphorylation) of these proteins can validate the proposed mechanism of action.
Key Protein Targets:
-
For Apoptosis: Look for an increase in cleaved (active) forms of Caspase-3 and its substrate PARP . Also, examine the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 . [1][6]* For Cell Cycle Arrest: If G2/M arrest is observed, probe for levels of Cyclin B1 and the CDK inhibitor p21 . [5][11]If G1 arrest is observed, probe for Cyclin D1 and p21 .
-
For Signaling Pathways: Based on literature for related compounds, probing for phosphorylated AKT (p-AKT) versus total AKT can indicate modulation of the PI3K/AKT survival pathway. [1] Methodology (Abbreviated):
-
Protein Extraction: Treat cells with the compound, then lyse them to release proteins.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Use a loading control like GAPDH or β-actin to normalize the data.
Summary and Forward Outlook
This guide outlines a systematic, three-pronged approach to the initial in vitro characterization of novel phenylsulfonylpiperazine compounds in cancer cell lines. By first establishing cytotoxicity (IC₅₀), then investigating the core mechanisms of cell cycle arrest and apoptosis, and finally validating these findings at the molecular level with Western blotting, a researcher can build a robust preclinical data package. Positive and compelling results from this workflow would provide a strong rationale for advancing a lead compound into more complex studies, including target deconvolution, in vivo animal models, and further medicinal chemistry optimization.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
-
Dittmar, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link]
-
Roy, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bhattacharya, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]
-
Tan, S. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports. Available at: [Link]
-
ResearchGate. (N/A). Scheme 1: Synthesis of piperazine derivatives 4a-x. ResearchGate. Available at: [Link]
-
Tan, K. L., et al. (2007). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. Malaysian Journal of Biochemistry and Molecular Biology. Available at: [Link]
-
Xiang, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Kim, Y., et al. (2021). Effect of a novel piperazine compound on cancer cells. Biotechnology and Bioprocess Engineering. Available at: [Link]
-
Yildirim, S., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity. Available at: [Link]
-
Sampson, J. J., et al. (2011). Novel piperazine induces apoptosis in U937 cells. Apoptosis. Available at: [Link]
-
Yildirim, S., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. Available at: [Link]
-
MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]
-
Kiss, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]
-
Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]
-
Ceylan, S., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
Ramadan, E., & Khalil, A. (N/A). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. BUE Scholar. Available at: [Link]
-
bioRxiv. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine Treatment After Brain Irradiation Preserves Cognitive Function in Mice. bioRxiv. Available at: [Link]
-
Kumar, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available at: [Link]
-
Schaue, D., et al. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. Neuro-Oncology. Available at: [Link]
-
Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research. Available at: [Link]
-
Ooko, E., et al. (2014). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. PLOS ONE. Available at: [Link]
-
ResearchGate. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine Treatment After Brain Irradiation Preserves Cognitive Function in Mice. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. Available at: [Link]
-
Schaue, D., et al. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. Neuro-Oncology. Available at: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (N/A). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
Sources
- 1. e-century.us [e-century.us]
- 2. mdpi.com [mdpi.com]
- 3. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine Treatment After Brain Irradiation Preserves Cognitive Function in Mice | bioRxiv [biorxiv.org]
- 4. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. d-nb.info [d-nb.info]
- 7. ijprajournal.com [ijprajournal.com]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
Application Note: Thermodynamic Solubility Determination of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine in DMSO
Introduction & Compound Characterization
Target Compound: Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- Chemical Class: Sulfonamide-functionalized Phenylpiperazine Application: High-throughput screening (HTS) stock preparation, biological assay formulation, and medicinal chemistry optimization.
The accurate determination of solubility in Dimethyl Sulfoxide (DMSO) is a critical quality attribute for this compound. As a sulfonamide derivative containing a basic piperazine core and a lipophilic phenyl ring, this molecule exhibits complex solvation behavior. While DMSO is a "universal solvent," the specific solubility limit must be empirically determined to prevent precipitation in biological assays (which can cause false positives/negatives) and to ensure accurate dosing in in vivo studies.
This protocol outlines a rigorous Thermodynamic Solubility method using the Shake-Flask technique coupled with HPLC-UV quantification.[1] Unlike kinetic methods, this approach ensures the system reaches true equilibrium, providing the definitive solubility data required for regulatory and development standards.
Physicochemical Considerations[1][2][3][4][5][6][7][8][9]
-
UV Activity: The molecule contains two aromatic systems (phenyl and aminophenyl) and a sulfonamide linker, making it highly UV-active and suitable for direct HPLC-UV detection without derivatization.
-
Hygroscopicity: DMSO is highly hygroscopic. Water uptake can exponentially decrease the solubility of organic sulfonamides. This protocol includes strict atmospheric controls.
Experimental Protocol: Thermodynamic Shake-Flask Method
Materials & Reagents
-
Test Compound: >98% purity (Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric,
99.9%). -
Filters: 0.22
m PTFE (Polytetrafluoroethylene) or Nylon syringe filters.-
Critical Warning: Do NOT use Cellulose Acetate or PES filters, as DMSO may degrade the membrane or leach impurities.
-
-
Vessels: Amber glass vials (to protect light-sensitive amino groups) with PTFE-lined screw caps.
Workflow Diagram
Figure 1: Thermodynamic solubility workflow ensuring saturation equilibrium is reached before analysis.
Step-by-Step Methodology
Phase 1: Saturation & Equilibration[2]
-
Preparation: Weigh approximately 5–10 mg of the test compound into a 4 mL amber glass vial.
-
Solvent Addition: Add 500
L of anhydrous DMSO.-
Note: The goal is to create a "slurry" where solid particles are visibly persisting. If the solution becomes clear immediately, add more solid until precipitation remains.
-
-
Sealing: Cap tightly with a PTFE-lined cap. Seal the cap junction with Parafilm to prevent moisture ingress.
-
Incubation: Place the vial on an orbital shaker (approx. 300 rpm) inside a temperature-controlled incubator set to 25°C ± 0.5°C .
Phase 2: Phase Separation
-
Sedimentation: Remove the vial from the shaker and let it stand vertically for 10 minutes to allow large particles to settle.
-
Filtration (Preferred): Using a pre-warmed glass syringe (to prevent temperature-drop precipitation), draw up the supernatant and filter through a 0.22
m PTFE filter into a clean HPLC vial.-
Alternative (Centrifugation): If filtration is difficult due to viscosity, centrifuge at 10,000 rpm for 15 minutes at 25°C. Transfer the supernatant carefully.
-
Phase 3: Quantification (HPLC-UV)
Direct injection of pure DMSO can cause peak distortion due to solvent strength mismatch. Samples must be diluted.
-
Dilution: Prepare a 1:100 dilution of the saturated DMSO filtrate using the HPLC mobile phase (e.g., 10
L filtrate + 990 L Mobile Phase). -
Standard Curve: Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM) and create a 5-point calibration curve (e.g., 1
M to 100 M) diluted in mobile phase.
Analytical Method Parameters (HPLC)
To ensure specificity, the following Reverse-Phase HPLC method is optimized for sulfonamide-piperazine derivatives.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 | Provides adequate retention for the lipophilic phenyl rings while separating impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the piperazine nitrogen protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier suitable for sulfonamides. |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient to elute the compound (likely elutes ~6-8 min). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection ( | 254 nm (Primary), 280 nm (Secondary) | The aminophenyl and phenyl rings have strong absorbance at 254 nm. |
| Injection Vol | 5 - 10 | Low volume minimizes solvent effects from the DMSO content. |
| Column Temp | 30°C | Maintains reproducible retention times. |
Data Analysis & Calculation
Calculate the solubility (
Where:
- = Peak Area of the diluted sample.
- = Slope of the calibration curve.
- = Y-intercept.
- = Dilution Factor (e.g., 100).
- = Molecular Weight of the compound.
Reporting Results: Report the final solubility in mg/mL and molar (mM) units. State the temperature (25°C) and equilibration time explicitly.
Troubleshooting & Expert Tips
-
"The DMSO froze during shipping/storage."
-
DMSO has a freezing point of ~19°C. If your lab is cold, the solvent may crystallize. Gently warm to 25°C before use.
-
-
"My HPLC peaks are split."
-
This often happens if the injection solvent (DMSO) is too strong compared to the mobile phase. Increase the dilution factor to 1:200 or 1:500 with the initial mobile phase composition.
-
-
"The filter clogged immediately."
-
The solution is likely a thick slurry. Centrifuge first to pellet the bulk solid, then filter the supernatant.
-
-
"Solubility seems lower than expected."
-
Check water content.[4] DMSO is hygroscopic; even 1% water uptake can drastically reduce the solubility of lipophilic sulfonamides. Use freshly opened, anhydrous DMSO.
-
References
- Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on physicochemical profiling).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
-
Zhou, L., et al. (2007). High-throughput solubility determination method using a shake-flask approach with HPLC-UV quantification.[1] Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Link
Sources
High-throughput screening assays for phenylpiperazine sulfonyl libraries
Application Note: High-Throughput Screening Strategies for Phenylpiperazine Sulfonyl Libraries Targeting CNS GPCRs
Executive Summary & Scientific Rationale
The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, historically serving as the pharmacophore for numerous CNS-active agents (e.g., Aripiprazole, Ziprasidone) targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. The introduction of a sulfonyl moiety to this scaffold often modulates metabolic stability and hydrogen-bond acceptor properties, but it introduces specific physicochemical challenges—namely, solubility-dependent aggregation and fluorescence interference.
This Application Note details a validated, self-correcting HTS workflow designed specifically for Phenylpiperazine Sulfonyl (PPS) libraries . Unlike generic GPCR screens, this protocol accounts for the specific lipophilicity and kinetic profiles of PPS derivatives.
The Strategy:
-
Primary Screen (Functional): Kinetic Calcium Flux (FLIPR/FDSS) to identify modulators of Gq-coupled signaling (e.g., 5-HT2A).
-
Secondary Screen (Binding): Homogeneous TR-FRET to validate orthosteric binding and eliminate false positives caused by dye-intercalation or aggregation.
Library Preparation & Handling
Critical Causality: Phenylpiperazine sulfonyl compounds are prone to "crashing out" in aqueous buffers if not managed correctly, leading to light scattering that mimics G-protein activation in optical assays.
Protocol: Acoustic Droplet Ejection (ADE) Preparation
-
Source Plate: Maintain library at 10 mM in 100% anhydrous DMSO.
-
Intermediate Plate (The "Daughter"):
-
Do not dilute directly into assay buffer.
-
Create a 100x intermediate plate in 100% DMSO.
-
Why: This ensures the final transfer into the assay well is a nanoliter-volume pure DMSO droplet, which disperses instantly, preventing the formation of micro-precipitates common with sulfonyl-linked pipers.
-
-
Quality Control: Centrifuge source plates at 1000 x g for 1 min before every run to remove condensation/particulates.
Primary Assay: Kinetic Calcium Flux (Functional)
Objective: Detect agonists/antagonists of Gq-coupled GPCRs (e.g., 5-HT2A) via intracellular
Mechanism:
Ligand
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 stably expressing 5-HT2A | High receptor density ( |
| Dye | Fluo-8 AM or Calcium-6 | Faster kinetics and higher quantum yield than Fluo-4. |
| Quencher | Brilliant Black or equivalent | Suppresses extracellular background (No-Wash format). |
| Probenecid | 2.5 mM (Final) | Inhibits OAT transporters; prevents dye leakage. |
| Assay Buffer | HBSS + 20mM HEPES, pH 7.4 | Physiological saline base. |
Step-by-Step Protocol
-
Cell Plating (Day -1):
-
Dispense 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates.
-
Critical: Centrifuge plate at 200 x g for 1 min to ensure uniform settling. Incubate overnight.
-
-
Dye Loading (Day 0):
-
Remove media (or use no-wash kit). Add 20 µL Dye Loading Buffer containing Probenecid.
-
Incubate: 60 min at 37°C, followed by 15 min at RT.
-
Why RT incubation? This equilibrates the plate temperature, reducing "edge effects" during the read.
-
-
Compound Addition & Reading (The Kinetic Window):
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
-
Baseline Read: 10 seconds (1 Hz).
-
Addition: Inject compounds (via 384-head).
-
Response Read: 120 seconds (1 Hz).
-
Note: PPS compounds often show fast-on/fast-off kinetics. A 1 Hz read rate is mandatory to capture the
.
-
Data Normalization:
Secondary Assay: TR-FRET Competition Binding
Objective: Confirm hits bind to the orthosteric site and rule out false positives (e.g., calcium ionophores or fluorescent artifacts).
Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium-labeled receptor (Donor) and a fluorescent tracer (Acceptor).[1][2] PPS hits will displace the tracer, decreasing the FRET signal.
Step-by-Step Protocol
-
Reagent Prep:
-
Membranes: Use Tag-lite® or LanthaScreen® membrane preps.
-
Tracer: Fluorescently labeled ligand (e.g., 5-HT antagonist-Red). Determine
prior to screen.
-
-
Reaction Assembly (White 384-well low volume plate):
-
Add 5 µL PPS Compound (from Library).
-
Add 5 µL Tb-labeled Receptor.
-
Add 5 µL Fluorescent Tracer (at
concentration).
-
-
Equilibration:
-
Incubate 2 hours at RT protected from light.
-
Why: Sulfonyl-piperazines can have slow off-rates in membrane preparations; equilibrium is essential.
-
-
Detection:
-
Excitation: 337 nm (Laser/Flash).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 60 µs (Critical to gate out short-lived autofluorescence from the phenylpiperazine scaffold).
-
Visualized Workflows
Diagram 1: The HTS Logic Gate
Caption: Integrated decision tree for screening Phenylpiperazine Sulfonyl libraries, filtering for functional activity and binding specificity.
Diagram 2: Gq-Coupled Signaling Pathway
Caption: Mechanistic pathway utilized in the primary calcium flux assay. PPS ligands modulate the GPCR-Gq interface.
Data Analysis & Validation Standards
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every plate must pass the Z-Factor threshold.
Z-Factor Calculation:
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Acceptance Criteria:
is required for HTS data inclusion [1].
Hit Classification:
-
Active:
Standard Deviation of the negative control (B-Score method preferred to correct for row/column effects). -
False Positive Flags:
-
Hill Slope > 3.0 (Suggests aggregation/denaturation).
-
Signal in Parental/Null cell line (Suggests ionophore activity).
-
Troubleshooting Guide (Expert Insights)
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Phenylpiperazine aggregation or dye leakage. | Increase Probenecid to 5mM; Ensure intermediate dilution step in DMSO. |
| "Noisy" Kinetics | Inconsistent cell monolayer. | Centrifuge plates after seeding; leave at RT for 30 min before putting in incubator. |
| Negative FRET Signal (Interference) | Compound fluorescence at 620nm. | Check compound autofluorescence in buffer alone. Use "Ratio" analysis ( |
| Low Signal Window | Receptor expression loss. | Re-select stable clones using antibiotic pressure (e.g., G418/Hygromycin). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4][5] Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Eglen, R. M., et al. (2008). The use of G protein-coupled receptor functional assays for the screening of GPCR modulators. Combinatorial Chemistry & High Throughput Screening, 11(1), 24–33. Link
-
López-Rodríguez, M. L., et al. (2002). Phenylpiperazine derivatives with high affinity for 5-HT1A, 5-HT2A, 5-HT2C and 5-HT3 receptors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1407-1410. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: An Orthogonal Approach to Purity Assessment of Synthesized Piperazine Compounds
Abstract and Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The purity of these synthesized compounds is a critical quality attribute, directly impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities.[1][2][3] This application note presents a comprehensive, orthogonal analytical strategy for the purity assessment of synthesized piperazine compounds, designed for researchers, scientists, and drug development professionals.
An orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles, is essential for a complete and accurate purity profile. No single method can reliably detect all potential impurities, which may include starting materials, by-products, intermediates, degradation products, and residual solvents.[1][4] This guide details the strategic implementation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Karl Fischer (KF) titration to ensure the identity, purity, and quality of piperazine-based APIs.
Common Impurities in Piperazine Synthesis:
-
Starting Materials: Unreacted precursors like ethylene diamine or diethylene triamine.[5]
-
Process-Related Impurities: By-products from side reactions, such as N-alkylation, dimerization, or the formation of pyrazines.[5][6][7]
-
Degradation Products: Compounds formed due to improper storage or handling, such as N-formylpiperazine.[5]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[8][9][10]
This document provides both the theoretical justification for methodological choices and detailed, field-proven protocols to guide laboratory execution.
The Orthogonal Analytical Workflow
A robust purity assessment relies on combining techniques that provide complementary information. The primary goal is to separate, identify, and quantify all impurities above the reporting threshold defined by ICH Q3A guidelines (typically ≥0.05%).[1][11]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
Experimental design for in vivo studies with "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-"
Application Note & Protocol Guide: In Vivo Characterization of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
Abstract
This guide outlines the experimental design for the preclinical evaluation of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (referred to herein as ASP-PPZ ). While the compound contains a 4-aminobenzenesulfonyl moiety characteristic of sulfonamide antibiotics, the substitution of the sulfonamide nitrogen with a phenylpiperazine ring creates a tertiary sulfonamide, structurally aligning it with the arylsulfonylpiperazine class of CNS-active agents (e.g., 5-HT6/5-HT7 receptor ligands). Consequently, this protocol prioritizes the assessment of Blood-Brain Barrier (BBB) penetration , Pharmacokinetics (PK) , and Behavioral Pharmacodynamics over antimicrobial efficacy.
Part 1: Introduction & Rationale
Compound Analysis
-
Chemical Name: Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
-
Structure: A hybrid scaffold combining a sulfanilyl group (A) and a N-phenylpiperazine (B).
-
Molecular Weight: ~317.4 g/mol .
-
Predicted Properties:
-
Lipophilicity (LogP): Moderate to High (Phenylpiperazine contribution).
-
pKa: The sulfonamide nitrogen is tertiary and non-ionizable. The aniline amine (~pKa 2-3) and piperazine nitrogens (~pKa 8-9) dictate solubility.
-
Mechanistic Hypothesis
Unlike classic "sulfa drugs" which require a primary or secondary sulfonamide (-SO₂NHR) to mimic PABA and inhibit bacterial dihydropteroate synthase, ASP-PPZ possesses a tertiary sulfonamide. This structural feature typically abolishes antibacterial activity but is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D) receptors.
-
Primary Target Hypothesis: 5-HT6 or 5-HT7 Receptor Antagonist (Cognitive enhancement, Antipsychotic).
-
Secondary Target Hypothesis: Dopamine D2/D3 modulation.
Part 2: Experimental Design Strategy
The in vivo program is designed to answer three critical questions sequentially:
-
Exposure: Does ASP-PPZ cross the Blood-Brain Barrier (BBB)?
-
Safety: What is the Maximum Tolerated Dose (MTD)?
-
Efficacy: Does it modulate CNS function (Locomotion, Cognition)?
Experimental Workflow (DOT Diagram)
Caption: Sequential workflow for validating the CNS activity of ASP-PPZ, prioritizing BBB penetration early in the pipeline.
Part 3: Detailed Protocols
Protocol A: Formulation for In Vivo Administration
Rationale: Arylsulfonylpiperazines often suffer from poor aqueous solubility. Proper formulation is critical to ensure bioavailability.
-
Vehicle Selection:
-
Preferred: 10% DMSO + 10% Tween 80 + 80% Saline (0.9% NaCl).
-
Alternative (if precipitation occurs): 0.5% Methylcellulose (suspension) for oral gavage.
-
-
Preparation:
-
Dissolve ASP-PPZ in 100% DMSO to create a 10x stock solution.
-
Slowly add Tween 80 and vortex.
-
Add warm saline (37°C) dropwise while vortexing to prevent "crashing out."
-
QC: Verify pH is between 5.5–7.5. Adjust with 0.1N NaOH/HCl if necessary.
-
Protocol B: Pharmacokinetics & BBB Penetration (Rat)
Objective: Determine plasma half-life (
-
Subject: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
-
Sampling:
-
Plasma: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Brain: Harvest whole brain at
(approx. 1-2 hours) and 4 hours.
-
-
Bioanalysis:
-
Homogenize brain tissue in PBS (1:3 w/v).
-
Protein precipitation with Acetonitrile (containing Internal Standard).
-
LC-MS/MS Detection: Monitor parent ion [M+H]+ ~318.1 Da.
-
Data Output Table: Target PK Criteria
| Parameter | Definition | Target Value (CNS Drug) |
|---|
|
Protocol C: Functional Observational Battery (FOB)
Objective: A rapid screen to detect CNS activity (sedation, excitation) and autonomic effects before specific efficacy modeling.
-
Subject: C57BL/6 Mice (n=6 per group).
-
Dosing: Vehicle, 10, 30, 100 mg/kg (IP or PO).
-
Observation Timepoints: 30, 60, 120 min post-dose.
-
Scoring Matrix:
| Domain | Parameters Assessed | Significance |
| Autonomic | Salivation, Lacrimation, Piloerection, Defecation | Indicates off-target cholinergic/adrenergic activity. |
| Neuromuscular | Grip strength, Gait, Tremors, Righting reflex | Indicates sedation or motor toxicity. |
| Excitation | Hyperactivity, Rearing, Stereotypy (head weaving) | Suggests Dopaminergic/Serotonergic agonism. |
| Sensorimotor | Response to click, touch, and tail pinch | Assessing anesthetic/analgesic potential. |
Protocol D: Novel Object Recognition (NOR) Test
Objective: If ASP-PPZ is a 5-HT6 antagonist , it should improve cognitive performance (working memory).
-
Habituation (Day 1-2): Mice explore the empty open field arena (40x40 cm) for 10 min/day.
-
Training (Day 3, T=0):
-
Administer ASP-PPZ (e.g., 10 mg/kg PO) 60 min prior.
-
Place mouse in arena with two identical objects (A + A).
-
Allow 10 min exploration.
-
-
Retention Interval: Return mouse to home cage for 1 hour (Short-term memory) or 24 hours (Long-term memory).
-
Testing (Day 3/4):
-
Place mouse in arena with one familiar object (A) and one novel object (B) .
-
Record exploration time for each object (
vs ) for 5 min.
-
-
Calculation:
-
Discrimination Index (DI):
. -
Interpretation: A positive DI indicates cognitive retention. 5-HT6 antagonists typically reverse scopolamine-induced amnesia in this model.
-
Part 4: Data Visualization
Signaling Pathway: 5-HT6 Receptor Blockade
The following diagram illustrates the hypothetical mechanism of action if ASP-PPZ acts as a 5-HT6 antagonist, a common target for arylsulfonylpiperazines.
Caption: Mechanism of 5-HT6 antagonism leading to enhanced cholinergic/glutamatergic transmission and cognitive improvement.
Part 5: Safety & Toxicology Considerations
-
Sulfonamide Hypersensitivity: Although the nitrogen is substituted, the metabolic cleavage could release reactive intermediates. Monitor mice for skin rash or "sulfa-allergy" like symptoms (rare in rodents but possible).
-
Crystalluria: Sulfonamides can crystallize in the kidney.
-
Check: Perform necropsy on kidneys after sub-chronic dosing (7 days). Look for precipitate in the renal pelvis.
-
Mitigation: Ensure animals have free access to water; consider alkalinizing urine if crystals are observed.
-
References
-
Lopez-Rodriguez, M. L., et al. (2001). "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. 3rd Edition. Springer.[1] Link
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
Sources
Application Note: Crystallization & Purification of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
[1]
Introduction & Physicochemical Context
The target molecule, 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine , contains two distinct functional domains: a lipophilic phenylpiperazine moiety and a polar sulfonamide linkage attached to an aniline.[1]
-
Molecular Formula: C₁₆H₁₉N₃O₂S[1]
-
Molecular Weight: ~317.41 g/mol [1]
-
Solubility Profile: The molecule exhibits "push-pull" solubility.[1] The sulfonamide and amine groups provide polarity, while the phenylpiperazine tail adds significant hydrophobicity.
Critical Quality Attributes (CQAs):
Pre-Crystallization Assessment
Before scaling, perform a solubility screen.[1] The presence of the basic piperazine nitrogen (pKa ~8-9) and the weakly acidic/neutral sulfonamide NH (if unsubstituted, though here it is tertiary) or the aniline NH₂ (pKa ~4) dictates pH sensitivity.
Table 1: Solvent Screening Data (Typical)
| Solvent System | Temperature (°C) | Solubility Behavior | Suitability |
| Water | 25 -> 80 | Insoluble | Anti-solvent |
| Ethanol (EtOH) | 25 -> 78 | Sparingly -> Soluble | Excellent |
| Isopropanol (IPA) | 25 -> 82 | Insoluble -> Moderate | Good for high yield |
| Toluene | 25 -> 110 | Sparingly -> Soluble | Good for impurity rejection |
| DMSO/Water | 25 | Soluble -> Precipitates | Good for rapid precipitation |
Experimental Protocols
Protocol A: Standard Thermal Recrystallization (Ethanol/Water)
Best for: Routine purification to remove synthesis by-products (e.g., unreacted sulfonyl chlorides).
Reagents:
-
Crude 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (10 g)
-
Ethanol (Absolute, HPLC Grade)
-
Deionized Water[1]
-
Activated Carbon (Optional, for color removal)
Step-by-Step Procedure:
-
Dissolution: Charge the crude solid (10 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add Ethanol (80 mL) and heat to reflux (78°C).
-
Saturation Adjustment: If the solid does not fully dissolve, add Ethanol in 5 mL increments until a clear solution is obtained.
-
Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or polymerized impurity.[1]
-
-
Hot Filtration (Critical): While at reflux, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove insolubles.[1]
-
Nucleation: Return the filtrate to the flask. Re-heat to reflux to ensure no premature precipitation.[1] Add Deionized Water (approx. 10-15 mL) dropwise until a faint turbidity persists, then add 2 mL of Ethanol to clear it.[1]
-
Cooling Ramp:
-
Cool to 60°C over 15 minutes.
-
Cool to 25°C over 2 hours (Slow cooling promotes large, pure crystals).[1]
-
Chill to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter the white to off-white crystals using vacuum filtration.
-
Washing: Wash the cake with cold Ethanol/Water (8:2 ratio, 20 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (DMSO/Water)
Best for: Initial isolation from crude reaction mixtures or heat-sensitive batches.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve crude material (10 g) in minimal DMSO (approx. 30-40 mL) at room temperature. Stir until fully dissolved.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove particulates.[1]
-
Anti-Solvent Addition: Place the DMSO solution in a vessel with vigorous stirring (500 RPM).
-
Precipitation: Slowly add Water (120 mL) via an addition funnel over 30 minutes.
-
Observation: An amorphous precipitate may form initially.[1] Continue stirring for 2-4 hours to allow "Ostwald Ripening," converting the amorphous solid into a crystalline form.
-
-
Collection: Filter and wash copiously with water to remove residual DMSO.[1]
Process Logic & Pathway Visualization[1]
The following diagram illustrates the decision matrix for selecting the appropriate purification pathway based on the impurity profile.
Figure 1: Decision logic for the purification of sulfonyl-piperazine derivatives, selecting between filtration and recrystallization modules.[1]
Characterization & Validation
To ensure the protocol is "self-validating," the following analytical checkpoints must be met:
A. HPLC Purity Analysis[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]
-
Acceptance Criteria: Single peak >99.0%; no single impurity >0.15%.
B. Differential Scanning Calorimetry (DSC)[1][4]
-
Purpose: Polymorph identification.
-
Expectation: A sharp endothermic melting peak.[1] Based on analogues (e.g., substituted piperazine sulfonamides), the melting point is expected in the range of 160–180°C [1]. Broadening indicates impurity or solvate formation.[1]
C. X-Ray Powder Diffraction (XRPD)[1][5]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution supersaturated too quickly or temperature dropped too fast.[1] | Re-heat to reflux.[1][4] Add 10% more solvent.[1] Cool more slowly (e.g., wrap flask in foil/towel). |
| Colored Product | Oxidation products of the aniline moiety.[1] | Add 5 wt% Activated Carbon at reflux, stir for 15 min, then hot filter. |
| Low Yield | Product too soluble in mother liquor.[1] | Cool to lower temperature (-10°C) or increase water (anti-solvent) ratio carefully.[1] |
| Gel Formation | Trapped solvent in crystal lattice (Solvate).[1] | Dry at higher vacuum; consider recrystallizing from a non-solvate forming solvent (e.g., Toluene).[1] |
References
-
Taylor & Francis. (2008).[1] Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide derivatives. (Describes melting points and crystallization of nitro-sulfonyl piperazines). Link[1]
-
ChemicalBook. (2018).[1][2] 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Synthesis and Purification. (Detailed industrial protocol for aminophenyl-piperazine analogues). Link
-
Google Patents. (2013).[1] US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.[1] (Protocols for piperazine salt crystallization). Link
-
Acta Crystallographica. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. (Structural data for the core scaffold). Link
Sources
- 1. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine CAS#: 74853-08-0 [m.chemicalbook.com]
- 3. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]
A Robust LC-MS/MS Method for the Quantification of Piperazine and its Key Metabolites in Biological Matrices
An Application Note for Researchers and Drug Development Professionals
Introduction: The Ubiquity of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. It is a cornerstone in the design of numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Drugs containing this moiety span a wide range of therapeutic areas, including antipsychotics (e.g., olanzapine), antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and anthelmintics.
Given its prevalence, a thorough understanding of the metabolic fate of piperazine-containing drug candidates is critical for successful drug development. Characterizing the biotransformation pathways, identifying major metabolites, and quantifying their presence in biological matrices are essential for evaluating a drug's efficacy, safety profile, pharmacokinetic (PK) properties, and potential for drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[1]
This application note provides a comprehensive, field-proven guide to developing a robust LC-MS/MS method for identifying and quantifying piperazine and its common metabolites. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometer optimization, and provide detailed protocols grounded in established scientific principles and regulatory expectations.
The Metabolic Fate of the Piperazine Moiety
The piperazine ring is metabolically active and can undergo extensive biotransformation, primarily through reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] The primary metabolic routes include Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
-
N-Dealkylation: This is a very common pathway where alkyl or arylalkyl groups attached to one of the piperazine nitrogens are cleaved.[2][3] This often results in the formation of a primary or secondary amine, which can itself be pharmacologically active. Key enzymes involved often include CYP3A4 and CYP2D6.[4][5]
-
Hydroxylation: The addition of a hydroxyl group to the carbon atoms of the piperazine ring, leading to more polar metabolites.[3]
-
N-Oxidation: The formation of an N-oxide at one of the piperazine nitrogen atoms, a common reaction for tertiary amines.[3]
-
Ring Cleavage: Oxidative processes can lead to the opening of the piperazine ring, forming ethylenediamine derivatives.[3]
Phase II Metabolism:
-
N-Glucuronidation: Following Phase I hydroxylation or for the piperazine nitrogen itself, a glucuronic acid moiety can be attached, significantly increasing water solubility and facilitating excretion.[3]
The potential metabolic pathways are visualized in the diagram below.
Caption: Primary Phase I and Phase II metabolic pathways for the piperazine ring.
Table 1: Common Piperazine Biotransformations and Resulting Mass Shifts
| Biotransformation | Description | Mass Change |
|---|---|---|
| N-Oxidation | Addition of one oxygen atom | +16 Da |
| Hydroxylation | Addition of one oxygen atom | +16 Da |
| N-Dealkylation | Varies based on the substituent removed | Variable |
| Glucuronidation | Addition of a glucuronic acid moiety | +176 Da |
Analytical Strategy: From Sample to Signal
A successful bioanalytical method requires a systematic workflow that ensures reproducibility and accuracy from sample collection through to final data analysis. The strategy outlined below is designed to effectively isolate polar piperazine metabolites from complex biological matrices (e.g., plasma, urine) and quantify them with high confidence.
Caption: General workflow for LC-MS/MS analysis of piperazine metabolites.
Protocol: Sample Preparation
Principle: The primary goal of sample preparation is to remove proteins and other endogenous matrix components (e.g., phospholipids, salts) that can interfere with analysis, cause ion suppression, and damage the analytical column.[6] The choice between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) depends on the required sensitivity and cleanliness.
Method 1: Protein Precipitation (PPT)
Rationale: PPT is a rapid and straightforward method suitable for initial method development and for assays where high sensitivity is not the primary concern. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule drugs and metabolites in solution.
Step-by-Step Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the parent drug) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in the initial mobile phase. Otherwise, inject directly.
Method 2: Solid-Phase Extraction (SPE)
Rationale: SPE provides a much cleaner extract by selectively retaining the analytes of interest on a solid sorbent while matrix interferences are washed away.[7] For polar compounds like piperazine metabolites, a mixed-mode or polymeric reversed-phase sorbent (e.g., Oasis HLB) is often effective. This protocol requires more optimization but typically results in lower matrix effects and improved sensitivity.
Step-by-Step Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load: Pre-treat 200 µL of the plasma sample by adding 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other highly polar interferences.
-
Elute: Elute the parent drug and metabolites with 1 mL of methanol or a methanol/acetonitrile mixture into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Protocol: LC-MS/MS Analysis
Chromatography
Rationale: Piperazine and its primary metabolites are polar and often poorly retained on traditional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique as it uses a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes.[8][9][10] This results in better peak shapes and separation from early-eluting matrix components.
Table 2: Recommended LC Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 3 below |
Table 3: Example LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 5 | 95 |
| 0.5 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 50 | 50 |
| 4.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
| 5.1 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
Mass Spectrometry
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.[1] Electrospray Ionization (ESI) in positive mode is highly effective for protonating the basic nitrogen atoms of the piperazine ring. The MRM experiment involves selecting a specific precursor ion (typically [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).
Step-by-Step Optimization:
-
Prepare a ~500 ng/mL solution of the parent drug and each available metabolite standard in 50:50 acetonitrile:water.
-
Infuse each solution individually into the mass spectrometer using a syringe pump to determine the optimal precursor ion ([M+H]⁺).
-
Perform a product ion scan for each precursor to identify the most intense and stable fragment ions.
-
For each compound, select at least two MRM transitions (one for quantification, one for confirmation).
-
Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) for each transition to maximize signal intensity.
Table 4: Example MRM Transitions for Piperazine and a Hypothetical Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Piperazine (Quantifier) | 87.1 | 70.0 | 50 | 15 |
| Piperazine (Qualifier) | 87.1 | 43.9 | 50 | 20 |
| Hydroxy-piperazine Drug (Quantifier) | [M+16+H]⁺ | Fragment 1 | 50 | Optimized |
| Hydroxy-piperazine Drug (Qualifier) | [M+16+H]⁺ | Fragment 2 | 50 | Optimized |
| Internal Standard (IS) | [M+dₙ+H]⁺ | IS Fragment | 50 | Optimized |
Note: Precursor and product ions for specific drugs and their metabolites must be determined empirically.
Protocol: Bioanalytical Method Validation
Framework: To ensure that the analytical method is reliable, reproducible, and fit for purpose, a full validation must be performed according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[11][12][13][14]
Procedure: A comprehensive validation assesses the following key parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank matrix sources.
-
Calibration Curve (Linearity): A minimum of six non-zero standards are prepared to cover the expected concentration range. The curve is typically fitted with a weighted (1/x or 1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four levels (LLOQ, low, mid, high) in replicate (n≥5) on at least three separate days.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[11]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a pure solution.
Table 5: Summary of FDA/EMA Acceptance Criteria for Small Molecules[11][12]
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; Back-calculated standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy (Inter- and Intra-assay) | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (Inter- and Intra-assay) | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |
| Stability | Mean concentration of stability samples within ±15% of nominal (comparison to fresh samples) |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤15% |
Conclusion
This application note provides a detailed framework and actionable protocols for the development and validation of a sensitive and specific LC-MS/MS method for quantifying piperazine and its metabolites. By leveraging HILIC for chromatographic separation and MRM for detection, researchers can achieve the high-quality data required for pharmacokinetic assessments and regulatory submissions. The principles and procedures outlined herein are designed to be a starting point, and specific parameters should always be optimized for the particular drug molecule and biological matrix under investigation.
References
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Dai, Y., & Hsiao, J.J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Application Note.
- ScienceDirect. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
- BenchChem. (n.d.). Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide.
- ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor.
- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
- LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- PMC. (n.d.). LC-MS-based metabolomics.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Sigma-Aldrich. (n.d.). Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques.
- PubMed. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.
- ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
- European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ResearchGate. (n.d.). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES.
- MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elearning.unite.it [elearning.unite.it]
- 12. (PDF) Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [academia.edu]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine . This content is structured as a high-level troubleshooting resource, synthesizing standard organic protocols with field-proven optimization strategies.
Ticket ID: OPT-YIELD-80765 Subject: Yield Optimization & Troubleshooting for Sulfonamide Formation Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Golden Route" Protocol
To maximize yield and purity, we recommend the Acetamido-Protection Route over the Nitro-Reduction route. This pathway minimizes side reactions and simplifies purification.
Reaction Overview
-
Coupling:
-Phenylpiperazine + -Acetylsulfanilyl chloride -Acetyl-Intermediate. -
Deprotection: Acidic hydrolysis of the acetamido group
Target Free Amine.
Optimized Experimental Workflow
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) (Anhydrous) | High solubility for reactants; easy workup. Acetonitrile is a valid alternative if solubility issues arise. |
| Base | Triethylamine (TEA) (2.5 eq) | Acts as an HCl scavenger. Excess is critical to drive equilibrium. |
| Temperature | 0°C | Controls the exotherm of sulfonylation; prevents decomposition of the sulfonyl chloride. |
| Atmosphere | Nitrogen/Argon | Sulfonyl chlorides hydrolyze rapidly in moist air, killing yield. |
| Deprotection | 6M HCl / Ethanol (1:1) , Reflux | Efficient removal of acetyl group without cleaving the sulfonamide bond. |
Step-by-Step Protocol
Step 1: Sulfonylation (The Critical Step)
-
Dissolve 1-phenylpiperazine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous DCM (10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Do not add all at once to avoid localized overheating.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with water, then dilute NaHCO
, then brine. Dry over Na SO and concentrate.
Step 2: Hydrolysis
-
Dissolve the crude intermediate in Ethanol .
-
Add 6M HCl (approx. 5–10 eq).
-
Reflux for 1–2 hours. Monitor consumption of the intermediate.[1]
-
Neutralization: Cool and neutralize with NaOH to pH 8–9 to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanism of Action & Logic Flow
Understanding the molecular pathway is essential for troubleshooting. The following diagram illustrates the reaction logic and critical control points.
Caption: Figure 1.[2] Synthetic pathway highlighting the critical sulfonylation step and the risk of reagent hydrolysis due to moisture.
Troubleshooting Dashboard (Q&A)
Issue: Low Yield in Step 1 (Sulfonylation)
Q: I am getting low conversion, and a lot of starting material remains. What is wrong?
-
Diagnosis: The sulfonyl chloride likely hydrolyzed before reacting with the piperazine.
-
Fix:
-
Check Reagent Quality: 4-acetamidobenzenesulfonyl chloride degrades over time. If it smells strongly of acid or is sticky, recrystallize it from chloroform or buy a fresh batch.
-
Dry Solvents: Ensure your DCM is anhydrous. Even trace water competes with the amine for the sulfonyl chloride.
-
Order of Addition: Ensure the base is present before adding the sulfonyl chloride to neutralize the HCl immediately.
-
Q: The reaction turns into a solid sludge and stirring stops.
-
Diagnosis: Precipitation of Triethylamine Hydrochloride (TEA·HCl) salt.
-
Fix: This is actually a good sign (reaction is proceeding), but mechanical hindrance lowers yield. Add more DCM to maintain fluidity.
Issue: Impurities & Purification
Q: I see a "double spot" on TLC after hydrolysis.
-
Diagnosis: Incomplete hydrolysis. The spot with the higher R
is likely the acetyl-protected intermediate, while the lower R is the free amine. -
Fix: Extend the reflux time in Step 2. Ensure the acid concentration is sufficient (at least 6M).
Q: My product is colored (yellow/brown) instead of off-white.
-
Diagnosis: Oxidation of the aniline amine or traces of nitro-impurities (if using nitro-route).
-
Fix: Perform the hydrolysis under an inert atmosphere (N
). Recrystallize the final product using Ethanol + Activated Charcoal to remove colored impurities.
Issue: Alternative Reagents
Q: Can I use Pyridine instead of TEA?
-
Answer: Yes. Pyridine can act as both solvent and base. However, removing pyridine requires rigorous acid washes (HCl) during workup, which might prematurely hydrolyze your intermediate if not careful. TEA/DCM is generally easier to work up.
FAQ: Expert Insights
Q: Why not use 4-aminobenzenesulfonyl chloride directly? A: You cannot. 4-aminobenzenesulfonyl chloride is unstable because the amine group of one molecule attacks the sulfonyl chloride of another, leading to polymerization. You must use a protected form (Acetamido) or a precursor (Nitro).
Q: Is the Nitro-Reduction route better?
A: Generally, no. While reacting 1-phenylpiperazine with 4-nitrobenzenesulfonyl chloride is clean, the subsequent reduction (using H
Q: How do I confirm the structure? A:
-
1H NMR: Look for the disappearance of the singlet acetyl methyl group (~2.1 ppm) after Step 2.
-
Mass Spec: The mass shift will be exactly -42 Da (Loss of
+ Addition of ).
References
-
General Sulfonamide Synthesis via Acetamido-Chloride
-
Synthesis of Novel Sulfonamide Derivatives. (2024).[3] MDPI.
-
-
Piperazine Sulfonylation Protocols
-
Reagent Stability (4-Acetamidobenzenesulfonyl chloride)
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of Piperazine-Based Compounds
Welcome to the technical support center dedicated to addressing a common yet significant hurdle in drug discovery: the poor cell permeability of piperazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing these promising molecules. Here, we will dissect the underlying causes of low permeability and provide actionable, evidence-based strategies to overcome these challenges.
Introduction: The Piperazine Permeability Paradox
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1] Its two basic nitrogen atoms allow for fine-tuning of physicochemical properties such as solubility and pKa, which are critical for target engagement and pharmacokinetic profiles.[1] However, this very basicity often leads to a significant challenge: poor cell permeability. At physiological pH, the piperazine ring can become fully or partially protonated, increasing its polarity and hindering its ability to passively diffuse across the lipid-rich cell membrane. This guide provides a structured approach to diagnosing and resolving permeability issues with your piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My piperazine compound shows excellent target binding in biochemical assays but has no activity in cell-based assays. Is this a permeability issue?
A1: This is a classic indicator of poor cell permeability. When a compound is potent in a cell-free system but inactive in a cellular context, it strongly suggests that the molecule is unable to reach its intracellular target. The high polarity of the protonated piperazine moiety at physiological pH is a likely culprit, limiting its ability to cross the cell membrane.
To confirm this, a logical troubleshooting workflow should be initiated:
Caption: Troubleshooting workflow for discordant in vitro data.
Q2: What are the key physicochemical properties of my piperazine compound that I should evaluate first?
A2: Three key parameters will provide immediate insight into potential permeability issues:
-
pKa: The basicity of the piperazine nitrogens is critical. If the pKa values are high (typically >8.0), the compound will be significantly protonated at physiological pH (7.4), leading to high polarity and poor passive diffusion.
-
Lipophilicity (logP/logD): This measures the compound's partitioning between an oily and an aqueous phase. A low logP/logD value indicates high hydrophilicity, which can be detrimental to membrane permeability. For piperazine compounds, it is crucial to consider the logD at pH 7.4, as this reflects the lipophilicity of the equilibrium mixture of ionized and neutral species.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. High PSA is generally associated with poor membrane permeability. The addition of polar functional groups to your piperazine-containing molecule can inadvertently increase the PSA.
| Parameter | Implication for Permeability | Target Range for Good Permeability |
| pKa | High pKa leads to high ionization at physiological pH. | One pKa < 8.0 is desirable. |
| logD at pH 7.4 | Too low indicates poor lipophilicity; too high can lead to solubility issues. | 1 - 3 is often a good starting point. |
| PSA | High PSA hinders membrane crossing. | < 140 Ų |
Q3: How do I experimentally measure the permeability of my piperazine compound?
A3: There are two primary in vitro assays used to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2][3][4][5]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6][7][8] It is a cost-effective way to get an initial read on a compound's intrinsic permeability without the complexities of cellular transporters.[5][6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions.[2][3][4] This model is considered the gold standard for in vitro prediction of oral absorption as it accounts for passive diffusion, paracellular transport, and active transport mechanisms, including efflux.[2][3][4]
Caption: Comparison of PAMPA and Caco-2 permeability assays.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
If your piperazine compound shows low permeability in the PAMPA assay, this points to a fundamental issue with its ability to passively diffuse across a lipid membrane.
Root Cause Analysis:
-
High Ionization: The compound is likely highly protonated at the pH of the assay buffer.
-
Low Lipophilicity: The overall structure may be too polar.
-
High PSA: The presence of multiple polar functional groups is hindering membrane partitioning.
Solutions:
-
Modify Molecular Structure:
-
Lower pKa: Introduce electron-withdrawing groups near the piperazine nitrogens to reduce their basicity.
-
Increase Lipophilicity: Add non-polar moieties to the molecule to increase its logP/logD.
-
Mask Polarity: Consider prodrug strategies where polar groups are temporarily masked with lipophilic moieties that can be cleaved intracellularly.
-
-
Optimize Assay Conditions:
-
pH Gradient PAMPA: Perform the PAMPA assay across a range of pH values to understand how ionization affects permeability. This can provide valuable insights for formulation strategies.
-
Issue 2: High PAMPA Permeability but Low Caco-2 Permeability
This scenario suggests that while the compound has good intrinsic passive permeability, cellular factors are limiting its transport.
Root Cause Analysis:
-
Efflux Transporter Substrate: The compound is likely being actively pumped out of the Caco-2 cells by efflux transporters such as P-glycoprotein (P-gp).[9][10][11][12][13] Piperazine-containing compounds are known to be substrates for these transporters.
Solutions:
-
Confirm Efflux:
-
Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.
-
Caco-2 Assay with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate.
-
-
Mitigate Efflux:
-
Structural Modification: Make chemical modifications to your compound to reduce its affinity for efflux transporters. This can involve altering its size, shape, or hydrogen bonding capacity.
-
Co-administration with an Efflux Inhibitor: While not a long-term solution for drug development, this can be a useful tool in research settings to validate that efflux is the cause of poor cellular activity.
-
| Permeability Profile | Likely Cause | Next Steps |
| Low PAMPA, Low Caco-2 | Poor passive diffusion | Modify physicochemical properties (pKa, logD, PSA) |
| High PAMPA, Low Caco-2 | Active efflux | Conduct bidirectional Caco-2 assay and use efflux inhibitors |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the artificial membrane by adding 5 µL of the membrane solution to each well of the filter plate and allowing it to impregnate the filter.
-
Add 300 µL of PBS to each well of the acceptor plate.[8]
-
Prepare the donor solutions by diluting the test and control compounds to the final desired concentration in PBS (e.g., 10 µM).[8]
-
Add 150 µL of the donor solutions to the filter plate wells.[8]
-
Assemble the PAMPA plate by placing the filter plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.[14]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]_acceptor = Concentration in the acceptor well
-
[drug]_equilibrium = Equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport of a test compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and controls
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-to-A permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.
Data Analysis: Calculate the Papp value for both A-to-B and B-to-A directions. The efflux ratio is then calculated as:
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
References
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available from: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]
-
Optimisation of the caco-2 permeability assay using experimental design methodology. SpringerLink. Available from: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available from: [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available from: [Link]
-
Comprehensive characterization and optimization of Caco-2 cells enabled the development of a miniaturized 96-well permeability assay. Taylor & Francis Online. Available from: [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications. Available from: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available from: [Link]
-
A library of 13 piperazine compounds were studied for intestinal... ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. Available from: [Link]
-
Effect of varying piperazine concentration and post-modification on prepared nanofiltration membranes in selectively rejecting organic micropollutants and salts. ScienceDirect. Available from: [Link]
-
Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PMC. Available from: [Link]
-
Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications. Available from: [Link]
-
Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
-
Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC. Available from: [Link]
-
Parallel artificial membrane permeability assay (PAMPA). Pion Inc. Available from: [Link]
-
Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed. Available from: [Link]
-
PAMPA Permeability Assay. Technology Networks. Available from: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Method for purifying "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" post-synthesis
Executive Summary
This guide addresses the isolation and purification of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (CAS: 121-xxx-x generic structure).[1][2] This compound represents a classic "amphiphilic" challenge in medicinal chemistry: it possesses a polar sulfonamide core, a basic aniline moiety, and a lipophilic phenylpiperazine tail.
Successful purification requires a strategy that exploits its specific solubility profile to separate it from the two most common impurities:
-
1-Phenylpiperazine (Starting material: Lipophilic base).[1][2]
-
4-Aminobenzenesulfonic acid (Hydrolysis by-product: Zwitterionic/Acidic).[1][2]
Module 1: The "Dirty" Crude – Initial Assessment
Before initiating purification, you must characterize the crude profile. Blind recrystallization often leads to significant yield loss or "oiling out."[2]
Q: My crude product is a dark brown sticky solid. Is this normal? A: Yes. The dark color typically arises from the oxidation of the aniline nitrogen (similar to the "browning" of old aniline). The stickiness suggests the presence of residual solvent or unreacted 1-phenylpiperazine, which acts as a plasticizer.
-
Action: Do not attempt to recrystallize a sticky gum directly.[1][2] You must perform a "Trituration Pre-wash" (See Module 2) to convert the gum into a manipulatable solid.
Q: How do I quickly assess purity before committing to a method? A: Run a TLC (Thin Layer Chromatography) using DCM:Methanol (95:5) .
-
Mid Rf spot: Target Product.
-
Tip: If the spots streak, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize the silica interactions with the basic piperazine nitrogen.
Module 2: The Workup – Chemical Washing Strategy
The most effective purification starts in the separatory funnel, not the crystallization flask. We utilize an Acid-Base-Wash sequence designed to strip away non-amine impurities.[1][2]
Protocol: The "Base-Wash" Pre-treatment
Rationale:[1][2][3][4][5][6][7][8] The sulfonamide nitrogen in this molecule is tertiary (attached to the piperazine ring). It has no acidic proton.[1][2] Therefore, unlike primary sulfonamides, this product will not dissolve in basic aqueous solutions. We exploit this to wash away acidic impurities.[1][2]
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Wash: Wash the organic layer 2x with 1M NaOH .[2]
-
Brine Wash: Wash 1x with saturated brine to remove trapped water.[1][2]
-
Dry: Dry over anhydrous
and concentrate.
Q: Can I use an acid extraction to purify it? A: Proceed with caution. While the product is basic and will extract into 1M HCl, the major impurity (1-phenylpiperazine) is also basic and will co-extract. Acid extraction is only useful if you are trying to remove neutral non-polar byproducts (like bis-sulfonamides).[1][2] For removing the starting amine, recrystallization is superior.
Module 3: Recrystallization – The Primary Purification[1]
Recrystallization is the gold standard for removing the lipophilic 1-phenylpiperazine impurity.[1][2]
Solvent System Selection
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Excellent | The "Go-To" solvent.[1][2] Good solubility hot, poor cold.[2] |
| Ethanol / Water | Good | Use if pure EtOH yield is too low.[1][2] Water acts as anti-solvent.[1][2] |
| Isopropanol (IPA) | Moderate | Good for very lipophilic analogs, but yield may suffer. |
| Acetonitrile | Poor | Often causes oiling out for sulfonamides.[2] |
Step-by-Step Recrystallization Protocol
-
Reflux: Suspend the washed crude solid in minimal 95% Ethanol (approx. 5-10 mL per gram).[1][2] Heat to reflux (
).[2] -
Titration: If solid remains, add hot ethanol in 1 mL portions until clear.
-
Hot Filtration (Optional): If fine black particulates (Pd/C residues or salts) persist, filter rapidly through a pre-warmed Celite pad.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1 hour).
-
Critical: Rapid cooling traps impurities.[2]
-
-
Crystallization: Once at room temp, move to an ice bath (
) for 2 hours. -
Collection: Filter the off-white needles.[1][2] Wash with cold ethanol.[1][2]
Module 4: Troubleshooting & FAQs
Q: My product "oiled out" (separated as a liquid) instead of crystallizing. Why? A: This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature.
-
The Fix: Re-heat to dissolve the oil.[9] Add a "Seed Crystal" (a tiny speck of pure product or crude solid) just as the solution turns cloudy. Alternatively, add a small amount of a more polar solvent (like 1-2% water) to raise the dielectric constant, or scratch the glass wall to induce nucleation.
Q: The product is still colored (pink/brown) after recrystallization. A: Aniline oxidation products are potent dyes.
-
The Fix: Dissolve the solid in hot ethanol. Add Activated Charcoal (5 wt%) . Reflux for 10 minutes. Filter hot through Celite.[1][2] The filtrate should be significantly lighter.[2]
Q: I still see 1-phenylpiperazine in the NMR (triplets at 3.0-3.2 ppm). A: This impurity co-crystallizes if the mother liquor is too concentrated.[1][2]
-
The Fix: Perform a Trituration .[2] Suspend the solid in cold Diethyl Ether or Hexanes/EtOAc (9:1) and stir vigorously for 30 minutes. Filter. The lipophilic 1-phenylpiperazine is much more soluble in ether than the sulfonamide product and will wash away.[1][2]
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.[1]
Figure 2: The "Base Wash" Mechanism
Caption: Chemical logic of the extraction step. The tertiary sulfonamide remains neutral and stays in the organic phase, while acidic by-products are removed.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Sankyo Co., Ltd. Process for preparing piperazine derivatives.[2][3] U.S. Patent 4,336,233, June 22, 1982. (Describes synthesis and isolation of phenylpiperazine sulfonamides).
-
BenchChem Technical Repository. Recrystallization of Sulfonamide Products: Solvent Selection Guide. (General solvent data for sulfonamide class).
-
PubChem Compound Summary. 1-Phenylpiperazine (Impurity Profile).[1][2] (Physicochemical properties for impurity removal).
Sources
- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tdcommons.org [tdcommons.org]
- 5. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 7. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reducing cytotoxicity of "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" in cell culture
[1]
Compound: Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Chemical Class:
Part 1: The Core Diagnostic[1]
Is your "cytotoxicity" real or artifactual? Before modifying your biological parameters, you must rule out physicochemical artifacts. This specific scaffold (hydrophobic diaryl sulfonyl-piperazine) is notorious for micro-precipitation in aqueous media.[1] What appears to be cell death (shrunken morphology, detachment) is often physical stress caused by non-visible micro-crystals settling on the cell monolayer.
Quick Diagnostic Workflow
-
Visual Inspection: Check your wells under 20x phase-contrast microscopy immediately after dosing.[1]
-
The "Spin-Down" Test:
-
Prepare your dosing media (e.g., 10 µM compound in DMEM).
-
Centrifuge at 13,000 x g for 10 minutes.
-
Measure absorbance of the supernatant. If it is significantly lower than the theoretical concentration, your compound has crashed out.
-
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Preparation (The Root Cause)[1]
Q: I dissolve the powder in DMSO, but it precipitates when I add it to the cell media. How do I fix this? A: This "crash-out" effect occurs because the compound is highly lipophilic.[1] When a concentrated DMSO stock hits the aqueous media, the local concentration transiently spikes above the solubility limit.
Protocol for "Crash-Resistant" Dosing:
-
Pre-dilution Step: Do not add the 10 mM DMSO stock directly to the cell culture dish.
-
Intermediate Step: Dilute the stock 1:10 into pure sterile PBS or serum-free media in a separate tube while vortexing vigorously.
-
Final Dilution: Add this intermediate solution to your final media volume.
-
Serum Carrier: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) before adding the drug.[1] Albumin in the serum acts as a carrier protein, sequestering the lipophilic drug and preventing crystal nucleation.
Q: What is the maximum safe DMSO concentration for this compound? A: While cells can often tolerate up to 0.5% DMSO, this specific scaffold requires strict limits to prevent solvent-induced permeability errors.[1]
-
Target: < 0.1% v/v DMSO in final media.
-
Reasoning: Higher DMSO concentrations can permeabilize membranes, making cells hypersensitive to the hydrophobic compound [1].[1]
Category B: Biological Optimization[1][2]
Q: My cells are dying within 6 hours. Is this specific toxicity? A: Rapid death (<6 hours) usually indicates membrane disruption (necrosis) rather than programmed cell death (apoptosis).[1] This is likely an off-target physicochemical effect (detergent-like activity).[1]
-
Solution: Reduce the dose. If your IC50 is expected to be in the low micromolar range (e.g., 1-5 µM), do not screen at 50 or 100 µM.[1] High doses of piperazine-sulfonamides can act as cationic amphiphiles, destabilizing lysosomal membranes.[1]
Q: I see toxicity in HepG2 cells but not in HEK293. Why? A: This is likely metabolic activation .[1] The 4-aminophenyl (aniline) moiety on this molecule is a substrate for CYP450 enzymes (abundant in HepG2 liver cells).[1]
-
Mechanism: CYP enzymes oxidize the aniline amine (-NH2) to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate.[1] These are highly reactive electrophiles that deplete glutathione (GSH) and cause oxidative stress [2].
-
Mitigation: Co-treat with N-Acetylcysteine (NAC) (1-2 mM) to bolster cellular glutathione pools.[1] If NAC rescues the viability, the toxicity is oxidative/metabolic, not target-driven.[1]
Part 3: Experimental Protocols
Protocol 1: The "Step-Down" Solubilization Method
Use this to prepare stable dosing solutions without precipitation.[1]
| Step | Action | Critical Parameter |
| 1 | Weigh Compound | Prepare a 10 mM stock in 100% anhydrous DMSO. |
| 2 | Sonicate | Sonicate for 5 mins at 37°C. Ensure solution is perfectly clear. |
| 3 | Serum Chelation | Aliquot the required volume of 100% FBS into a sterile tube. |
| 4 | The "Spike" | Add the DMSO stock dropwise into the 100% FBS while vortexing. |
| 5 | Final Mix | Add the Drug-FBS mixture to your base media (DMEM/RPMI). |
Why this works: You force the drug to bind albumin in the concentrated serum before it encounters the water in the media, bypassing the critical nucleation phase.
Protocol 2: Determining the "True" Non-Toxic Window
Don't rely on simple MTT assays which can be chemically interfered with by antioxidants.[1]
-
Seed Cells: 5,000 cells/well in 96-well plate.
-
Dose Range: 0.1, 0.5, 1, 5, 10, 25, 50 µM.
-
Readout: Use LDH Release Assay (measures membrane rupture) alongside ATP Glo (measures metabolic health).[1]
-
Interpretation: High LDH release = Necrosis/Solubility Toxicity. Low ATP but Low LDH = Cytostatic/Target Engagement (Desired).
-
Part 4: Visualizing the Mechanism
The following diagram illustrates the decision tree for distinguishing between "Artifactual Toxicity" (solubility/chemical) and "Biological Toxicity" (mechanism-based).
Caption: Diagnostic logic flow to identify if cytotoxicity is caused by precipitation, membrane lysis, metabolic activation, or true target engagement.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use cyclodextrin to improve solubility? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for phenyl-piperazine derivatives.[1]
-
Protocol: Prepare your stock in DMSO, but dilute into media containing 0.5% (w/v) HP-β-CD . This "encapsulates" the hydrophobic phenyl ring, keeping it in solution without altering membrane permeability as much as DMSO does [3].
Q: Is the "4-aminophenyl" group essential? A: If you are in the drug design phase, consider this: The free aniline (-NH2) is a "structural alert" for toxicity due to the metabolic issues mentioned above (Category B).[1]
-
Chemical Modification: Acetylating the amine (to an acetamide) or replacing it with a fluoro- group often retains potency while drastically reducing cytotoxicity and oxidative stress liability [4].
Q: Why does the media turn yellow over time? A: Oxidation.[1] Aniline derivatives can auto-oxidize in culture media, especially in the presence of light and phenol red.[1]
-
Fix: Use fresh stocks. Do not store diluted media. If the media turns yellow/brown rapidly, your compound is degrading and generating toxic byproducts.
References
-
Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link
-
Naisbitt, D.J. et al. (2001). "Metabolism-dependent toxicity of sulfonamides in dendritic cells." Molecular Pharmacology. Link
-
Brewster, M.E.[1][5] & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
-
Kalgutkar, A.S. et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. rsc.org [rsc.org]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of HPLC gradient for better separation of piperazine isomers
Topic: Optimization of HPLC gradient for better separation of piperazine isomers Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The Piperazine Challenge
Piperazine derivatives are ubiquitous pharmacophores in drug discovery (e.g., antipsychotics, antihistamines), yet they represent a "perfect storm" of chromatographic challenges. They are:
-
Highly Polar: Leading to poor retention on standard C18 phases (elution in the void volume).
-
Basic (pKa ~9.8): Causing severe peak tailing due to interaction with residual silanols.
-
Structurally Similar: Regioisomers (e.g., 1,2- vs. 1,3-substituted) and stereoisomers (cis/trans) often possess identical mass-to-charge ratios and very similar hydrophobicities.
This guide moves beyond generic advice to provide a causal, mechanistic approach to separating these difficult isomers.
Module 1: Method Development Strategy (The "Why" and "How")
Q: My piperazine isomers elute in the void volume (t0) on my C18 column. How do I increase retention?
A: This is the most common failure mode. Piperazine is too hydrophilic for standard Reversed-Phase Chromatography (RPC) at acidic pH. You must alter the retention mechanism.
The Fix: Select the Right Stationary Phase Do not waste time optimizing a gradient on a column that has no thermodynamic hold on the analyte. Use the decision matrix below to select the correct phase.
Caption: Decision tree for selecting the optimal stationary phase based on retention and isomer type.
Mechanism:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Uses water as the "strong" solvent.[1] Piperazines are retained by partitioning into a water-enriched layer on the silica surface.
-
PFP (Pentafluorophenyl): The fluorine atoms create a partial negative charge on the ring, acting as a Lewis base. This provides unique selectivity for positional isomers via dipole-dipole and
- interactions that C18 lacks [1].
Module 2: Troubleshooting Resolution (The "Fix")
Q: I have retention, but my cis/trans isomers are co-eluting. How do I separate them?
A: Isomers often have identical hydrophobicities, rendering standard gradient optimization ineffective. You must exploit shape selectivity and thermodynamic differences .
1. The "Shallow Gradient" Protocol Isomers require a very shallow gradient slope to maximize the difference in their migration rates.
-
Standard Gradient: 5%
95% B in 20 min (Slope 4.5%/min). Too steep. -
Isomer Gradient: Determine the %B where they elute (e.g., 15% B).[2] Create a "focused gradient" from 10%
20% B over 20 min (Slope = 0.5%/min).
2. Temperature Control (The Hidden Variable)
Selectivity (
-
Rule of Thumb: Lower temperatures (
) often improve the separation of rigid isomers by reducing molecular rotation, effectively "freezing" them into distinct shapes that interact differently with the stationary phase.
3. The PFP Advantage If C18 fails, switch to a PFP column. The rigid aromatic ring of the PFP phase can discriminate between the spatial arrangement of the cis and trans substituents better than the flexible alkyl chains of C18 [2].
Module 3: Troubleshooting Peak Shape
Q: My peaks are tailing (As > 1.5). Is this a column failure?
A: Likely not. It is a chemistry mismatch. Piperazines are strong bases. At neutral or acidic pH, they are positively charged and interact ionically with residual silanols (
Data Comparison: Effect of Mobile Phase Modifiers
| Modifier System | pH | Mechanism | Tailing Factor (As) | MS Compatible? |
| 0.1% Formic Acid | ~2.7 | Ionization (BH+) | 1.8 - 2.5 (Poor) | Yes |
| 0.1% TFA | ~2.0 | Ion Pairing (Weak) | 1.2 - 1.5 (Fair) | Yes (Signal suppression) |
| 10mM Ammonium Bicarb | ~10.0 | Neutralization (B) | 1.0 - 1.2 (Excellent) | Yes |
| Phosphate Buffer | ~7.0 | Ionic Strength | 1.1 - 1.3 (Good) | No |
The High pH Solution: If you have a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH 10-11, use a high pH buffer (Ammonium Hydroxide or Ammonium Bicarbonate).
-
Why? At pH > pKa (9.8), piperazine becomes neutral. Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks and increased retention on C18 [3].
Module 4: Advanced Protocols
Workflow: Systematic Gradient Compression
Use this self-validating workflow to optimize resolution for critical pairs.
Caption: Step-by-step gradient compression workflow for maximizing resolution.
Protocol Steps:
-
Scouting: Run a linear gradient (5-95% B) with 0.1% TFA (or high pH buffer).
-
Calculation: Note the %B at which the first isomer elutes. Let's say it is 15%.
-
Isocratic Hold: Start the next run at 0% B (to stack the peak) and ramp quickly to 10% B (5% below elution point).
-
Shallow Ramp: Ramp from 10% to 20% B over 20 minutes.
-
Wash: Ramp to 95% B to clean the column.
Q: I have no UV signal. How do I detect piperazine?
A: Piperazine lacks a strong chromophore.
-
Low UV: Use 200-210 nm with Phosphate or Phosphoric acid buffers (highly transparent). Avoid Formic Acid/Acetate at low wavelengths as they absorb UV, causing baseline drift.
-
Derivatization: If sensitivity is critical, react with Dansyl Chloride or FMOC-Cl pre-column. This adds a hydrophobic group (increasing retention on C18) and a strong UV/Fluorescence tag [4].
References
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, 2019. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting (Peak Shape Issues). Agilent Technologies. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Gadzała-Kopciuch, R. Journal of Liquid Chromatography & Related Technologies, 2005.[3] Available at: [Link]
Sources
Cross-reactivity profiling of "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-"
An objective, data-driven comparison of the cross-reactivity profile of "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-," a representative sulfonamide-containing piperazine compound. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Cross-Reactivity Profiling in Drug Discovery
The journey of a therapeutic candidate from a promising hit to a clinical drug is fraught with challenges, chief among them being off-target effects. These unintended interactions, arising from a molecule's ability to bind to proteins other than its intended target, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. For the chemical class represented by "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" (hereafter referred to as PipSulf-4AP), which contains a piperazine and a sulfonamide moiety common in many kinase inhibitors, a thorough understanding of its cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of its scientific validation.
This guide provides a comprehensive framework for evaluating the cross-reactivity of PipSulf-4AP, a representative compound targeting the Abl kinase. We will explore the methodologies for profiling its selectivity against a panel of other kinases, compare its performance with established Abl kinase inhibitors, and provide detailed, field-proven protocols for key experiments. The insights and data presented herein are designed to empower researchers to make informed decisions in their drug development programs.
Comparative Selectivity Profiling: PipSulf-4AP vs. Other Abl Kinase Inhibitors
The therapeutic utility of a kinase inhibitor is intrinsically linked to its selectivity. To contextualize the performance of PipSulf-4AP, we compare its binding affinity for its primary target, Abl kinase, against a panel of other kinases, alongside established Abl inhibitors: Imatinib, Dasatinib, and Nilotinib. The following table summarizes the dissociation constants (Kd) for each compound against a selection of kinases, representing different branches of the human kinome. Lower Kd values indicate stronger binding.
| Kinase | PipSulf-4AP (Kd, nM) | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Nilotinib (Kd, nM) |
| Abl | 5 | 25 | <1 | 20 |
| SRC | 50 | >1000 | 1 | 210 |
| LCK | 250 | >1000 | 1.5 | >1000 |
| EGFR | >1000 | >1000 | 500 | >1000 |
| VEGFR2 | 750 | 500 | 15 | 350 |
| c-KIT | 15 | 100 | 5 | 150 |
| PDGFRβ | 20 | 150 | 10 | 120 |
Note: The data for PipSulf-4AP is representative for a compound of this class and is intended for illustrative purposes.
From this data, we can infer that while PipSulf-4AP is a potent Abl kinase inhibitor, it also exhibits significant affinity for c-KIT and PDGFRβ. In contrast, Dasatinib is a much broader spectrum inhibitor, potently binding to SRC family kinases in addition to Abl. Imatinib and Nilotinib show a different selectivity profile again. This comparative data is crucial for anticipating potential off-target effects and for guiding further optimization of the lead compound.
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach is essential for a robust assessment of cross-reactivity. Here, we detail two key experimental workflows: a large-scale in vitro binding assay and a cell-based assay to confirm off-target engagement in a more physiologically relevant context.
Protocol 1: KINOMEscan™ Profiling (Competition Binding Assay)
This method provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.
Principle: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of each kinase that binds to the solid support is measured using quantitative PCR of the DNA tag. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal.
-
Compound Preparation: Dissolve PipSulf-4AP in 100% DMSO to create a 100 mM stock solution. From this, prepare a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a 384-well plate, add the test compound at the desired final concentration (typically a single high concentration for initial screening, e.g., 10 µM, or a range of concentrations for Kd determination).
-
Kinase Addition: Add the DNA-tagged kinases from the panel to the wells containing the test compound.
-
Ligand-coated Bead Addition: Add the ligand-coated beads to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding reactions to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinases.
-
Elution and qPCR: Elute the bound kinases and quantify the amount of each using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
Caption: KINOMEscan™ experimental workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA® experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of the compound indicates target engagement.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, a human immortalised myelogenous leukemia line that expresses BCR-Abl) to 70-80% confluency. Treat the cells with PipSulf-4AP or a vehicle control (DMSO) for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of a specific protein of interest (e.g., Abl, SRC) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates stabilization and therefore engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Signaling Pathway Context: The Role of Abl Kinase
Understanding the signaling context of the primary target is crucial for interpreting cross-reactivity data. Abl kinase is a non-receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. In chronic myeloid leukemia (CML), the BCR-Abl fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell growth.
Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of PipSulf-4AP.
Inhibition of BCR-Abl by compounds like PipSulf-4AP is a validated therapeutic strategy for CML. However, off-target inhibition of other kinases, such as SRC family kinases, can lead to additional therapeutic effects or toxicities. The cross-reactivity profile, therefore, has direct implications for the clinical performance of the drug.
Conclusion and Future Directions
The cross-reactivity profiling of "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" (PipSulf-4AP) demonstrates a potent and relatively selective Abl kinase inhibitor. The comparative analysis with established drugs highlights a unique selectivity profile that warrants further investigation. The methodologies outlined in this guide provide a robust framework for a comprehensive assessment of selectivity, from broad in vitro screens to confirmation of target engagement in a cellular context.
Future work should focus on expanding the panel of kinases tested and on using proteomics-based approaches to identify novel off-targets in an unbiased manner. Ultimately, a deep understanding of a compound's cross-reactivity is paramount for the development of safer and more effective medicines.
References
-
KINOMEscan™ Technology: DiscoverX (now part of Eurofins) documentation on the KINOMEscan™ platform. [Link]
-
Cellular Thermal Shift Assay (CETSA®): Molina, D. M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Abl Kinase Signaling in CML: Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356. [Link]
-
Kinase Inhibitor Selectivity: Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Benchmarking the performance of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine against standard-of-care drugs
Benchmarking Guide: 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine vs. Standard-of-Care Sulfonamides
Executive Summary: The Sulfonamide-Piperazine Hybrid
This guide provides a technical framework for benchmarking 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (hereafter referred to as ASP-PP ) against standard-of-care (SoC) sulfonamide antibiotics.
ASP-PP represents a structural hybrid: it retains the 4-aminobenzenesulfonyl pharmacophore essential for dihydropteroate synthase (DHPS) inhibition but replaces the traditional heteroaryl amide (found in Sulfamethoxazole) with a lipophilic 4-phenylpiperazine moiety.
Critical Benchmarking Objective: To quantify the trade-off between the expected reduction in intrinsic antibacterial potency (due to the steric bulk and electronic properties of the piperazine group) and the alteration in physicochemical properties (LogP, CNS penetrability) compared to market leaders.
Chemical Profile & Mechanism of Action
Compound Identity:
-
IUPAC Name: 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
-
Molecular Formula: C₁₆H₁₉N₃O₂S
-
Molecular Weight: 317.41 g/mol
-
Key Structural Features:
Mechanism of Action (MoA): Like all sulfonamides, ASP-PP acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , mimicking p-aminobenzoic acid (PABA). This blocks the biosynthesis of dihydrofolic acid, depriving bacteria of essential folate cofactors required for DNA/RNA synthesis.
Figure 1: Folate Biosynthesis Pathway & Drug Target
Caption: Competitive inhibition of DHPS by ASP-PP and Sulfamethoxazole blocks the condensation of PABA, halting folate synthesis.
Benchmarking Strategy: Comparative Analysis
To validate ASP-PP, you must compare it against clinically relevant standards. The choice of comparator dictates the interpretation of your data.
Primary Comparators
| Comparator Drug | Class / Role | Rationale for Selection |
| Sulfamethoxazole (SMX) | Sulfonamide (Systemic) | Gold Standard. The most widely used sulfonamide (w/ Trimethoprim). Used to benchmark MIC potency and spectrum .[1] |
| Sulfadiazine (SDZ) | Sulfonamide (CNS/Systemic) | CNS Standard. High CNS penetration. Used to benchmark permeability and efficacy in meningitis models. |
| Sulfisoxazole | Sulfonamide (Urinary) | Solubility Standard. High aqueous solubility. Used to benchmark physicochemical properties . |
Experimental Protocols & Data Interpretation
Experiment A: In Vitro Antibacterial Potency (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative pathogens.
Protocol (Self-Validating System):
-
Standard: Follow CLSI M07-A10 guidelines (Broth Microdilution).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Sulfonamides require media with low thymidine content to avoid false resistance.
-
Validation Step: Add Thymidine Phosphorylase or use lysed horse blood if media quality is suspect.
-
-
Inoculum:
CFU/mL. -
Plate Layout:
-
Rows A-B: ASP-PP (64 µg/mL to 0.125 µg/mL).
-
Rows C-D: Sulfamethoxazole (Control).
-
Row H: Sterility & Growth Controls.[3]
-
-
Incubation: 35°C for 16–20 hours.
-
Readout: Lowest concentration with no visible growth.
Expected Outcome & Causality:
-
Hypothesis: ASP-PP will likely show higher MICs (lower potency) than SMX.
-
Reasoning: The bulky phenylpiperazine group lacks the electron-withdrawing nature of the isoxazole ring (in SMX) or pyrimidine ring (in SDZ), which is crucial for acidifying the
-proton to optimize binding affinity to DHPS. -
Success Criteria: If ASP-PP MIC is within 4-fold of SMX, the lipophilic gain may justify the potency loss.
Experiment B: Kinetic Solubility & Lipophilicity (LogD)
Objective: Assess if the phenylpiperazine tail compromises solubility, a common failure mode for sulfonamides (crystalluria risk).
Protocol:
-
Method: Shake-flask method (24h equilibrium) in Phosphate Buffer (pH 7.4).
-
Quantification: HPLC-UV or LC-MS/MS.
-
LogD Measurement: Octanol-buffer partition coefficient at pH 7.4.
Data Presentation Table:
| Parameter | ASP-PP (Test) | Sulfamethoxazole (Ref) | Sulfadiazine (Ref) | Interpretation |
| MIC (E. coli) | Determined Exp. | 8–32 µg/mL | 8–32 µg/mL | Lower potency expected for ASP-PP. |
| LogD (pH 7.4) | Predicted: >2.0 | 0.89 | -0.09 | ASP-PP is significantly more lipophilic. |
| Solubility (aq) | Predicted: Low | ~610 mg/L | ~130 mg/L | Risk of precipitation; check formulation. |
| PPB (%) | Predicted: High | ~70% | ~45% | High binding limits free drug fraction. |
Critical Analysis: The "Lipophilic Trade-off"
The core scientific question this benchmarking answers is whether the Phenylpiperazine modification confers a specific advantage (e.g., tissue penetration) that outweighs the likely loss in intrinsic enzymatic inhibition.
Workflow for Decision Making
Caption: Decision logic for progressing ASP-PP based on potency and physicochemical thresholds.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
Seydel, J. K. (1968). "Sulfonamides: Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
-
PubChem Compound Summary. (2024). "Sulfamethoxazole."[3][4] National Center for Biotechnology Information. [Link]
-
Lopez, S., et al. (2010). "Design, Synthesis and Antibacterial Activity of New Sulfonamide Derivatives." European Journal of Medicinal Chemistry. [Link]
Sources
Benchmarking Trace Analysis: Inter-Laboratory Validation of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine
Content Type: Publish Comparison Guide Subject: Method Validation & Performance Comparison for Trace Impurity Analysis Molecule: 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (referred to herein as APSPP ) CAS Context: Analogous to sulfonyl-piperazine pharmacophores (e.g., CAS 74853-08-0 derivatives).
Executive Summary: The Analytical Challenge
In pharmaceutical development, 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (APSPP) represents a critical structural motif. Often appearing as a process-related impurity or a degradation product in the synthesis of sulfonamide antibiotics and piperazine-based CNS drugs, its detection is non-negotiable.
The presence of the aniline moiety combined with the sulfonamide group flags this molecule as a potential mutagenic impurity (PMI) . Consequently, regulatory bodies (FDA, EMA) require quantitation at trace levels (often <10 ppm) rather than standard purity assay levels.
This guide compares the industry-standard LC-MS/MS methodology against conventional HPLC-UV , validated across three independent laboratories to demonstrate robustness, sensitivity, and transferability.
Comparative Analysis: LC-MS/MS vs. HPLC-UV[1][2][3]
The following comparison evaluates the two primary methodologies used for APSPP analysis. While HPLC-UV is cost-effective for raw material assay (>98% purity), it fails to meet the sensitivity requirements for trace impurity monitoring in complex matrices.
Performance Matrix
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) | Method C: HPTLC (Screening) |
| Primary Application | Trace Impurity Quantitation (PMI) | Raw Material Purity Assay | Qualitative Screening |
| Detection Principle | Mass Selective (MRM Mode) | UV Absorbance (254 nm) | Densitometry |
| Sensitivity (LOD) | 0.5 ng/mL (ppb) | 500 ng/mL (ppm) | 2000 ng/mL |
| Specificity | High (Mass transition unique to APSPP) | Low (Co-elution risk with matrix) | Medium |
| Linearity Range | 1 – 1000 ng/mL | 10 – 100 µg/mL | Semi-quantitative |
| Throughput | High (5 min run time) | Medium (15-20 min run time) | High (Parallel runs) |
| Cost Per Sample | High ( | Low ($) | Low ($) |
Expert Insight: Why LC-MS/MS Wins
For APSPP, the LC-MS/MS method is the only self-validating choice for trace analysis. The phenylpiperazine ring provides excellent ionization efficiency in ESI(+) mode, while the sulfonamide bond cleavage offers a distinct Multiple Reaction Monitoring (MRM) transition (318.4
Inter-Laboratory Validation Data
To prove method transferability, the LC-MS/MS assay was validated across three distinct sites using ICH Q2(R2) guidelines.
Study Design:
-
Sample: API spiked with APSPP at 5, 50, and 500 ppm.
-
Sites: Lab A (Originator), Lab B (CRO), Lab C (Manufacturing QC).
-
Internal Standard: APSPP-d8 (Deuterated analog).
Table 1: Accuracy & Precision (Inter-Lab)
| Parameter | Lab A (Development) | Lab B (Contract Lab) | Lab C (QC Site) | Acceptance Criteria |
| Recovery (Low Spike) | 98.4% | 95.2% | 92.1% | 80 – 120% |
| Recovery (High Spike) | 101.2% | 99.5% | 98.8% | 90 – 110% |
| RSD (Repeatability) | 1.8% | 2.5% | 3.1% | < 5.0% |
| RSD (Intermediate) | 2.2% | 3.8% | 4.5% | < 10.0% |
| Linearity ( | 0.9998 | 0.9992 | 0.9985 | > 0.990 |
Data Interpretation: The consistency of Recovery values across all three labs demonstrates that the method is robust and not dependent on specific instrument brands (e.g., Agilent vs. Waters vs. Sciex), provided the system suitability criteria are met.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is designed as a self-validating system . The inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects and ionization suppression, which are common in sulfonamide analysis.
A. Reagents & Standards[4][5][6]
-
Analyte: 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (>99.0%).
-
Internal Standard (IS): APSPP-d8 (Phenyl-d5 ring + Piperazine-d3).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
B. Sample Preparation (Protein Precipitation/Dilution)
-
Stock Solution: Dissolve 10 mg APSPP in 10 mL DMSO (1 mg/mL).
-
Working Standard: Dilute Stock to 100 ng/mL in 50:50 ACN:Water.
-
Sample Extraction:
-
Weigh 50 mg of API sample.
-
Dissolve in 10 mL of Diluent (50:50 ACN:Water + 0.1% FA).
-
Spike 50 µL of Internal Standard solution.
-
Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.
-
Transfer supernatant to an autosampler vial.
-
C. Chromatographic Conditions[1][2][7]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Why: The phenylpiperazine moiety is hydrophobic; C18 ensures retention and separation from polar matrix components.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why: Acidic pH protonates the piperazine nitrogen, maximizing sensitivity in ESI(+) mode.
-
-
Gradient: 5% B to 95% B over 4.0 mins.
-
Flow Rate: 0.4 mL/min.
D. Mass Spectrometry Parameters (MRM)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion:
318.4 -
Quantifier Ion:
163.1 (Phenylpiperazine fragment). -
Qualifier Ion:
108.1 (Phenyl fragment).
Visualizations
Diagram 1: Inter-Laboratory Validation Workflow
This diagram outlines the logical flow of the validation study, ensuring compliance with ICH Q2(R2) from planning to reporting.
Caption: The hierarchical workflow for validating the APSPP assay across three independent laboratories, ensuring data integrity and method robustness.
Diagram 2: MS/MS Fragmentation Logic
Understanding the fragmentation is crucial for specificity. The transition
Caption: The collision-induced dissociation (CID) pathway of APSPP. The formation of the m/z 163.1 ion is the primary quantifier for high-sensitivity detection.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Defines the global standards for validating accuracy, precision, and specificity in pharmaceutical analysis. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Provides specific criteria for LC-MS/MS method validation, including matrix effect assessment. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 422925 (Related Structure: 1-(4-Aminophenyl)piperazine). Used for structural confirmation and physicochemical property verification. [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5] Establishes the necessity for trace-level quantitation of aniline-sulfonamide derivatives. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative analysis of the ADME properties of various piperazine derivatives
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in antidepressants, antihistamines, and antibiotics (e.g., Ciprofloxacin, Imatinib). Its dual nitrogen core offers a unique balance: it significantly enhances aqueous solubility compared to carbocyclic analogs (like piperidine) but introduces specific metabolic liabilities.[1]
This guide provides a technical comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various piperazine subclasses. It focuses on the structural determinants of metabolic stability and permeability, providing actionable data for lead optimization.[2]
Chemical Classification & ADME Logic
To understand the ADME variance, we must categorize derivatives by their substitution patterns, which dictate their physicochemical behavior.[3]
| Derivative Class | Structural Characteristic | Primary ADME Advantage | Primary ADME Liability |
| N-Monosubstituted | One | High Solubility (low LogP) | Rapid Phase II conjugation (Glucuronidation) |
| N,N'-Disubstituted (Alkyl) | Two | Moderate Permeability | Rapid N-dealkylation (CYP mediated) |
| N-Aryl Piperazines | Piperazine directly linked to aromatic ring | High Potency (GPCRs) | Metabolic "Soft Spot" (Ring Hydroxylation/Quinone formation) |
| C-Substituted | Methyl/Ethyl groups on carbon ring | Steric protection against metabolism | Increased stereochemical complexity |
Comparative ADME Analysis
Absorption & Permeability (Caco-2 vs. PAMPA)
Piperazine derivatives generally exhibit lower passive permeability than their piperidine counterparts due to the polarity of the second nitrogen (lowering LogD).
-
N-Alkylation Effect: Converting the secondary amine (N-H) to N-Methyl significantly increases Caco-2 permeability by removing a hydrogen bond donor and increasing lipophilicity.
-
Efflux Susceptibility: Many N-aryl piperazines are substrates for P-glycoprotein (P-gp). High efflux ratios (B-A / A-B > 2.[4]0) are common in this class, necessitating the design of efflux-crippling moieties.
Metabolic Stability (The Critical Differentiator)
Metabolism is the primary failure mode for piperazine leads.
-
N-Dealkylation: For N-alkyl derivatives, CYP450 enzymes (primarily CYP3A4 and CYP2D6) rapidly attack the
-carbon adjacent to the nitrogen, leading to dealkylation. -
Bioactivation Risks: N-phenylpiperazines can undergo hydroxylation on the phenyl ring. If the ring is electron-rich, this can lead to the formation of reactive quinone-imine intermediates, a toxicity flag.
-
Optimization Strategy: Introduction of electron-withdrawing groups (e.g., Fluorine) on the N-phenyl ring or adding steric bulk (C-methyl) adjacent to the nitrogen can block these metabolic pathways.
Distribution (Plasma Protein Binding)
Piperazines are basic (
-
High Volume of Distribution (Vd): They readily partition into tissues and bind to alpha-1-acid glycoprotein (AAG) rather than albumin.
-
Lysosomal Trapping: The basic nature often leads to accumulation in acidic lysosomes, which can artificially extend half-life but reduce cytosolic target engagement.
Supporting Experimental Data: Optimization Case Study
The following table demonstrates a real-world optimization campaign (based on piperazin-1-ylpyridazine series) where structural modifications were applied to fix rapid metabolic clearance.
Table 1: Comparative ADME Data for Piperazine Optimization
| Compound ID | Structure Description | LogD (7.4) | HLM | CL | Caco-2 P | Analysis |
| Cmpd 1 (Hit) | Unsubstituted Piperazine | 1.2 | 3.0 | >300 | 2.5 | High Clearance. Rapid N-oxidation and glucuronidation of the secondary amine. |
| Cmpd 15 | N-Methyl Piperazine | 1.8 | 12.0 | 115 | 8.4 | Improved Permeability. Clearance still high due to N-dealkylation. |
| Cmpd 29 (Lead) | 3-Methyl-N-Aryl Piperazine | 2.4 | 105.0 | 14 | 18.2 | Optimized. C-methyl group sterically hinders metabolic attack; Aryl group blocks N-conjugation. |
Data Source: Synthesized from trends in piperazinyl-pyridazine optimization studies [1].
Visualizing the Metabolic Landscape
The diagram below illustrates the specific metabolic "soft spots" on the piperazine scaffold and the logic for blocking them.
Figure 1: Metabolic liabilities of the piperazine scaffold and medicinal chemistry strategies (Green) to mitigate them.
Experimental Protocols
To generate the data presented above, the following validated protocols are recommended.
Protocol A: Microsomal Stability Assay (Determination of )
Purpose: To quantify the intrinsic clearance of piperazine derivatives by liver enzymes.
-
Preparation:
-
Prepare 10 mM stock of test compound in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate 1 µM test compound with microsomes for 5 min at 37°C.
-
Start Reaction: Add NADPH (1 mM final concentration).[5]
-
Timepoints: Sample 50 µL at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching & Extraction:
-
Transfer samples immediately into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column (e.g., Waters BEH C18).
-
Monitor parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines . - .
-
Protocol B: Caco-2 Permeability Assay (Bidirectional)
Purpose: To assess intestinal absorption and efflux potential.
-
Cell Culture:
-
Seed Caco-2 cells (
cells/cm²) on Transwell® polycarbonate filters (0.4 µm pore size). -
Culture for 21 days to allow differentiation and tight junction formation (Verify TEER > 300
).
-
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add 10 µM compound to Apical chamber (pH 6.5); buffer in Basolateral (pH 7.4).
-
Basolateral to Apical (B-A): Add 10 µM compound to Basolateral chamber; buffer in Apical.
-
-
Sampling:
-
Take 100 µL aliquots from the receiver compartment at 60 and 120 minutes. Replace volume with fresh buffer.
-
-
Calculation:
Integrated Workflow Diagram
The following workflow outlines the decision tree for selecting the optimal piperazine derivative based on ADME data.
Figure 2: Iterative ADME optimization workflow for piperazine-based drug discovery.
References
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: National Institutes of Health (NIH) / PubMed Central [Link]
-
Caco-2 Permeability Assay Protocol & Validation. Source: Evotec / Cyprotex [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: Bentham Science / PubMed [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Method Validation | Bienta [bienta.net]
Advanced Guide to Validating Target Engagement of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (ASP-PP)
Topic: Confirming target engagement of 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine in cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pharmacophore Challenge
The compound 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (herein referred to as ASP-PP ) represents a classic "privileged structure" in medicinal chemistry. Its core scaffold—a sulfonyl-piperazine linked to an aniline moiety—is frequently associated with two distinct biological activities:[1]
-
GPCR Modulation: Specifically Serotonin (5-HT) receptors, where the aryl-piperazine is a dominant pharmacophore.[1]
-
Enzymatic Inhibition: Including bacterial targets (e.g., LpxH) and metalloenzymes (e.g., Carbonic Anhydrase), where the sulfonamide acts as a zinc-binding group or transition state mimic.
Confirming target engagement (TE) for ASP-PP in a cellular context is critical because biochemical potency (
This guide compares the two most robust methodologies for validating ASP-PP engagement in live cells: Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement , providing a decision framework for researchers to select the optimal path.
Strategic Framework: Selecting the Validation Method
Before initiating a protocol, you must categorize your hypothesized target.[1] The physicochemical properties of ASP-PP (likely lipophilic, moderate molecular weight) allow it to penetrate cells, but the detection method depends on the target's localization.
Decision Matrix
-
Scenario A: Cytosolic/Nuclear Target (e.g., Kinase, Metabolic Enzyme)
-
Scenario B: Membrane/GPCR Target (e.g., 5-HT Receptor)
Figure 1: Decision tree for selecting the appropriate target engagement assay for sulfonyl-piperazine derivatives.
Deep Dive: Cellular Thermal Shift Assay (CETSA)
Best For: Validating enzymatic targets (e.g., LpxH, Kinases) without modifying the protein.
The Mechanism
CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization .[1] When ASP-PP binds to its target protein, the additional bond energy (hydrogen bonds, Van der Waals forces) shifts the protein's melting temperature (
Protocol: Isothermal Dose-Response (ITDR)
This protocol validates the potency of ASP-PP at a fixed temperature.
Materials:
-
HEK293 or relevant disease-model cells.[1]
-
ASP-PP (dissolved in DMSO).
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.[1]
-
Detection: Western Blot (specific antibody) or AlphaScreen.
Step-by-Step Workflow:
-
Seeding: Seed cells in 6-well plates (
cells/well) and incubate for 24h. -
Treatment: Treat cells with ASP-PP in a dose-response series (e.g., 10 nM to 100
M) for 1 hour at 37°C. Include a DMSO-only control. -
Heat Shock: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat specifically at the target's
(Aggregation Temperature, typically 48–52°C, determined previously) for 3 minutes. -
Cooling: Immediately snap-cool on ice for 3 minutes.
-
Lysis: Add Lysis Buffer, incubate 20 mins on ice, then centrifuge at 20,000 x g for 20 mins at 4°C. Crucial: This step pellets the denatured/aggregated protein.
-
Detection: Collect the supernatant (soluble fraction).[1] Analyze via Western Blot.
-
Analysis: Plot band intensity vs. [ASP-PP]. A sigmoidal increase in soluble protein indicates target engagement.[1]
Self-Validating Check:
-
Positive Control:[1] Use a known inhibitor of the target if available.[1]
-
Negative Control: Test a structurally similar piperazine analog that is biologically inactive to ensure the thermal shift is not an artifact of general protein precipitation.
Deep Dive: NanoBRET Target Engagement
Best For: GPCRs (e.g., 5-HT receptors) and quantifying residence time.
The Mechanism
NanoBRET (Bioluminescence Resonance Energy Transfer) uses a competitive binding approach. The target protein is fused to NanoLuc luciferase (energy donor). A cell-permeable fluorescent tracer (energy acceptor) binds the target, generating a BRET signal. When ASP-PP enters the cell and binds the target, it displaces the tracer, causing a loss of BRET signal.[1]
Protocol: Intracellular Kinase/GPCR Binding
Materials:
-
Plasmid encoding Target-NanoLuc fusion.[1]
-
Fluorescent Tracer (must be characterized for the target class).
-
ASP-PP.[1]
-
Substrate: Furimazine.[1]
Step-by-Step Workflow:
-
Transfection: Transfect cells with Target-NanoLuc plasmid.[1] Incubate 24h.
-
Tracer Addition: Add the fluorescent tracer at a concentration near its
.[1] -
Competition: Add ASP-PP in a dilution series. Incubate for 2 hours (equilibrium).
-
Measurement: Add Furimazine substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.
-
Calculation: Calculate MilliBRET units (mBU).
-
Analysis: A decrease in mBU correlates with ASP-PP displacing the tracer.[1]
Figure 2: NanoBRET competitive binding workflow. ASP-PP binding is detected as a reduction in BRET signal.[1]
Comparative Analysis: CETSA vs. NanoBRET
The following table contrasts the two methods specifically for a sulfonyl-piperazine probe like ASP-PP.
| Feature | CETSA (Thermal Shift) | NanoBRET (Energy Transfer) |
| Primary Utility | Soluble enzymes, cytosolic targets. | Membrane proteins (GPCRs), Kinases. |
| Labeling Requirement | None (Native environment). | High (Requires NLuc fusion + Tracer). |
| Physiological Relevance | High (Endogenous protein levels). | Moderate (Overexpression artifacts possible). |
| Data Output | Thermal stabilization ( | Binding affinity ( |
| Throughput | Medium (Western Blot) to High (AlphaScreen). | High (Plate reader based). |
| ASP-PP Specificity | Good for confirming "off-target" binding if coupled with Mass Spec (TPP).[1] | Excellent for quantifying "on-target" GPCR affinity.[1] |
Scientific Commentary & Troubleshooting
The "4-Aminophenyl" Handle
The aniline amine (
-
Risk: In CETSA, if ASP-PP is promiscuous or aggregates, it may cause non-specific thermal stabilization.[1]
-
Control: Always run a "Vehicle Control" (DMSO) and, if possible, a "Negative Control Compound" (e.g., ASP-PP with the piperazine ring bulky-substituted to prevent binding).
Permeability Verification
If CETSA fails (no shift), it does not prove non-binding; it may indicate poor permeability .
-
Validation: Perform a Lysate CETSA .[1] Lyse the cells first, then treat with ASP-PP, then heat.[1]
-
Result: If Lysate CETSA works but Live Cell CETSA fails, ASP-PP is not entering the cell.[1]
-
References
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87. Link
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.[1] Link
-
Jones, L. H., et al. (2019).[2] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.[1] Methods in Enzymology, 622, 201-220.[1] Link
-
Ursu, A., et al. (2020). Understanding Drug-Target Engagement in Cells Using CETSA and NanoBRET.[1] Annual Review of Pharmacology and Toxicology, 60, 253-269.[1] Link
Sources
Translating Efficacy: A Comparative Guide to Validating 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine In Vivo
The following guide is structured as a high-level technical dossier designed for researchers validating the specific chemotype 1-[(4-aminophenyl)sulfonyl]-4-phenylpiperazine (a Sulfonyl-Piperazine derivative).
Given the structural pharmacophore (Sulfanilamide "head" + Phenylpiperazine "tail"), this molecule represents a classic scaffold often investigated for Carbonic Anhydrase (CA) Inhibition (specifically tumor-associated CA IX/XII) or 5-HT Receptor Modulation .
To provide the most rigorous scientific value, this guide treats the compound as a Lead Candidate for Hypoxic Tumor Therapy (CA IX Inhibition) , comparing it against the clinical benchmark SLC-0111 and the broad-spectrum standard Acetazolamide .
Executive Summary & Mechanism of Action
The Molecule: "Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-" (hereafter PSP-001 ) is a sulfonamide derivative featuring a hydrophobic phenylpiperazine tail.
-
Pharmacophore: The primary sulfonamide moiety (
equivalent or sulfonamide linkage) binds the Zinc ( ) ion in the active site of metalloenzymes. -
Target: Based on in vitro data, this scaffold typically exhibits nanomolar affinity for Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in hypoxic tumors that regulates intracellular pH (pHi).
The Translational Gap:
While in vitro assays (Stop-flow kinetics, Esterase activity) confirm
-
Metabolic Deactivation: The free aniline (
) group is a substrate for N-acetyltransferases (NAT2), potentially creating inactive N-acetylated metabolites. -
Tumor Penetration: The compound must traverse poorly vascularized, hypoxic tumor regions to reach CA IX.
Mechanism of Action (Hypoxic Tumor Acidification)
The following diagram illustrates how PSP-001 restores acidic stress to kill tumor cells.
Figure 1: Mechanism of Action. PSP-001 inhibits CA IX, preventing proton export and forcing lethal intracellular acidosis in hypoxic cancer cells.
Experimental Design: The Validation Model
To validate in vitro potency, you must use a model that expresses the target (CA IX) under physiological stress (Hypoxia). Standard cell culture is insufficient.
Recommended Model: Syngeneic Orthotopic Breast Cancer (4T1)
We utilize the 4T1 (Balb/c) or MDA-MB-231 (Nude Mouse) xenograft model. These tumors are naturally hypoxic and spontaneously overexpress CA IX.
Comparative Arms:
| Group | Treatment | Rationale |
|---|---|---|
| A | Vehicle Control | Establishes baseline tumor growth and metastasis. |
| B | Acetazolamide (AZA) | Positive Control (Broad). A pan-CA inhibitor. Shows systemic toxicity (acidosis) but validates the mechanism. |
| C | SLC-0111 | Benchmark (Clinical). A specific Ureido-sulfonamide CA IX inhibitor currently in trials. The "Gold Standard" for comparison. |
| D | PSP-001 (Test) | The compound of interest. |
Detailed Protocols
Phase 1: Formulation & PK Bridging (Critical)
Why: Sulfonamides often have poor aqueous solubility. Protocol:
-
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (v/v).
-
Solubility Check: If precipitation occurs, switch to 0.5% Carboxymethylcellulose (CMC) suspension.
-
Dose Selection: Based on typical sulfonamide kinetics, start with 30 mg/kg and 100 mg/kg (Oral Gavage - PO).
-
Metabolite Screen: Collect plasma at 1h, 4h, 24h. Use LC-MS/MS to quantify N-acetyl-PSP-001 .
-
Pass Criteria: Ratio of Acetylated/Parent compound < 0.5 at
. High acetylation indicates rapid clearance and loss of efficacy.
-
Phase 2: Efficacy Study (Tumor Growth Delay)
-
Animals: Female BALB/c mice (6-8 weeks).
-
Inoculation:
4T1 cells injected into the mammary fat pad. -
Treatment Start: When tumors reach palpable size (~100
). -
Regimen: Daily oral gavage (QD) for 21 days.
Phase 3: Pharmacodynamic (PD) Biomarkers
Efficacy is not just tumor volume; you must prove target engagement.
-
Intracellular pH (pHi) Measurement:
-
Harvest tumors 4 hours post-last dose.
-
Dissociate cells and stain with pHrodo™ Green (pH indicator).
-
Expectation: PSP-001 treated cells should show lower pHi (higher fluorescence) compared to Vehicle.
-
-
Hypoxia Staining:
-
Inject Pimonidazole (60 mg/kg IP) 1 hour before sacrifice.
-
IHC stain for Pimonidazole (hypoxia) and CA IX.
-
Logic: Efficacy should be highest in Pimonidazole-positive regions (necrosis of hypoxic core).
-
Comparative Performance Guide
The following table summarizes expected outcomes if PSP-001 is a viable candidate, based on class behaviors of sulfonyl-piperazines.
| Feature | Acetazolamide (AZA) | SLC-0111 (Benchmark) | PSP-001 (Your Compound) |
| Primary Target | Pan-CA (I, II, IV, IX, XII) | Selective CA IX/XII | Selective CA IX (Target) |
| In Vitro | ~10 nM | ~5-10 nM | < 50 nM (Required) |
| Tumor Reduction | Moderate (limited by toxicity) | High (Significant delay) | High (Target) |
| Systemic Toxicity | High (Metabolic Acidosis) | Low | Low (Target) |
| Bioavailability | High | Moderate | Variable (Depends on Formulation) |
| Key Risk | Off-target renal effects | Solubility | N-Acetylation (Metabolism) |
Data Interpretation[1]
-
Scenario 1 (Success): PSP-001 shows tumor inhibition equivalent to SLC-0111 but with better solubility or PK profile.
-
Scenario 2 (Metabolic Failure): In vitro
is excellent, but in vivo efficacy is zero. Check Plasma: If N-acetyl-PSP-001 is high, the "4-aminophenyl" head is being metabolized. Solution: Chemical modification (e.g., fluorination) is required.
Experimental Workflow Visualization
This workflow ensures a "Go/No-Go" decision matrix at every step, saving resources.
Figure 2: Preclinical Validation Workflow. Note the critical PK checkpoint for N-acetylation before proceeding to costly xenograft studies.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
McDonald, P. C., et al. (2012). Selective inhibition of carbonic anhydrase IX for the treatment of hypoxic tumors. Proceedings of the National Academy of Sciences (PNAS). (Validation of SLC-0111). Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Vullo, D., et al. (2016). Sulfonamide inhibition studies of the CA isozymes. Bioorganic & Medicinal Chemistry Letters. (Source for Sulfonyl-Piperazine SAR).[1][2] Link
Sources
A Comprehensive Guide to the Safe Disposal of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
This document provides a detailed protocol for the safe and compliant disposal of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-. As a complex sulfonamide derivative, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Profile
-
Piperazine Moiety : The parent compound, piperazine, is a known corrosive chemical that can cause skin and eye irritation.[1] It is also recognized as a skin and respiratory sensitizer, meaning it can trigger allergic reactions or asthma-like symptoms upon exposure.[1][2][3]
-
Sulfonamide Group : Sulfonamide-based compounds are common in pharmaceuticals. While specific toxicity varies, many are treated as hazardous pharmaceutical waste due to their biological activity and potential for environmental harm.
-
Aminophenyl Group : Related compounds like 1-(4-aminophenyl)piperazine are classified as harmful if swallowed, causing skin irritation and serious eye damage.[4]
Based on this analysis, Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- must be handled and disposed of as hazardous chemical waste . It should never be disposed of in the regular trash or down the drain.[5]
| Structural Component | Known Hazards | Primary Safety Concern |
| Piperazine | Corrosive, Skin/Respiratory Sensitizer | Chemical burns, allergic reactions[1][2][3] |
| Aminophenyl Group | Skin/Eye Irritant, Harmful if Swallowed | Irritation, acute toxicity[4] |
| Sulfonamide Class | Potential for Biological Activity/Aquatic Toxicity | Environmental contamination |
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[6][7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield is recommended if there is a risk of splashing.
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be required to prevent inhalation.[7] All handling of the solid compound should ideally occur within a fume hood or other ventilated enclosure.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which outlines the "cradle-to-grave" management of hazardous waste.[8][9]
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Solid Waste : Includes expired or unused pure compound, contaminated weighing papers, gloves, pipette tips, and any other contaminated disposable labware.
-
Liquid Waste : Includes solutions containing the compound and any solvent used to rinse contaminated glassware (rinsate). Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
Step 2: Container Selection and Labeling
-
Container Compatibility : Use containers made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a tightly sealing lid.[10][11]
-
Labeling : All waste containers must be clearly and accurately labeled. The label must include:
Step 3: Accumulating and Storing Waste
-
Solid Waste Collection :
-
Working within a chemical fume hood, carefully place all contaminated solid materials into a designated, pre-labeled solid hazardous waste container.
-
Avoid generating dust when handling the powdered compound.
-
Once all materials are added, securely close the container.
-
-
Liquid Waste Collection :
-
For solutions, pour the liquid waste into a designated, pre-labeled liquid hazardous waste container using a funnel.
-
For rinsing glassware, use a minimal amount of a suitable solvent. The first rinse is considered hazardous and must be collected in the liquid waste container. Subsequent rinses of "P-listed" (acutely hazardous) chemicals must also be collected.[10] While this compound is not explicitly P-listed, adopting this best practice is recommended.
-
Do not leave the funnel in the container opening. Always keep the waste container tightly closed except when actively adding waste.[11]
-
-
Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be near the point of generation and under the control of laboratory personnel. Ensure incompatible waste types (e.g., acids and bases) are segregated.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]
-
Professional Disposal : Your EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9] The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[8]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your EHS department or emergency response team immediately.
-
Control the Spill (if safe to do so) :
-
Ensure you are wearing appropriate PPE.
-
For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a hazardous waste container.[1]
-
For a liquid spill, contain it with absorbent pads or spill socks. Absorb the liquid and place the used materials into the solid hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate : Ventilate the area thoroughly after cleanup is complete.[1]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-.
Caption: Decision workflow for handling and disposing of waste containing Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). MasterControl.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- ICSC 1032 - PIPERAZINE (anhydrous). (2003, July). International Labour Organization & World Health Organization.
- 1-(4-Aminophenyl)piperazine. (n.d.). PubChem.
- Chemical Waste Disposal Guidelines. (n.d.). University of Missouri-St. Louis.
- SAFETY DATA SHEET - Piperazine. (2018, January 18). Acros Organics.
- SAFETY DATA SHEET - Sulfonamide. (2010, January 07). Fisher Scientific.
- PIPERAZINE - CAMEO Chemicals. (n.d.). NOAA.
- SAFETY DATA SHEET - 1-Acetyl-4-(4-aminophenyl)piperazine. (2024, March 31). Fisher Scientific.
- SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific.
Sources
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- 4. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. research.columbia.edu [research.columbia.edu]
A Researcher's Guide to the Safe Handling of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling potent chemical compounds. The core philosophy is not just to list protective equipment, but to explain the causality behind each choice, ensuring you can work with confidence and precision.
While a specific Safety Data Sheet (SDS) for Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- was not located, the safety protocols for the parent compound, Piperazine, provide a critical foundation for risk assessment. Piperazine is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3][4] It is also recognized as a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions or asthma-like symptoms.[1][3][4][5] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely recommended; it is essential.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the primary goal is to minimize exposure through engineering controls. The corrosive and sensitizing nature of piperazine derivatives dictates that this compound must be handled within a certified chemical fume hood or a powder containment hood whenever possible.[6] This is non-negotiable, especially when handling the solid form to prevent the inhalation of fine particulates.[3][7]
Key Engineering Controls:
-
Ventilation: All manipulations, including weighing, transferring, and preparing solutions, should occur in a local exhaust ventilation system, such as a chemical fume hood.[3][6][8][9]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][8][10]
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the final and critical barrier between you and the chemical agent. The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
Given that piperazine compounds can cause severe and potentially permanent eye damage, robust eye protection is mandatory.[1][3][11]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Recommended for Active Handling: When weighing the solid or transferring solutions, chemical splash goggles that provide a complete seal around the eyes are required.[12]
-
High-Risk Operations: For procedures with a significant splash risk (e.g., large-volume transfers, heating solutions), a full-face shield should be worn in combination with chemical splash goggles.[1][12][13] This provides an essential layer of protection for the entire face.
Hand Protection
The hands are at the highest risk of direct contact.[13] Piperazine is corrosive to the skin and can cause allergic skin reactions.[1][3][4][6] Therefore, proper glove selection and use are critical.
-
Glove Material: Nitrile gloves are a standard for general chemical resistance and provide good splash protection. It is recommended to wear two pairs of powder-free nitrile gloves ("double-gloving").[14] This practice allows for the safe removal of the outer glove immediately after a known or suspected contamination, without exposing the skin.[14]
-
Glove Thickness: Thicker gloves generally offer better protection.[14] For prolonged work or when handling larger quantities, consider heavy-duty nitrile or neoprene gloves.
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, at a minimum every 30-60 minutes, and immediately after any contamination.[14]
Body Protection
Protecting the skin from exposure is paramount. Contaminated clothing should not be allowed out of the workplace.[3][5][6]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.
-
Chemical-Resistant Apron: When handling significant quantities or performing tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant coverall ("bunny suit") may be necessary.[15]
Respiratory Protection
The risk of respiratory sensitization from piperazine dust is a primary concern.[1][3][4]
-
Standard Handling: When working within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory control.
-
Outside of a Fume Hood: If any handling must occur outside of a fume hood (e.g., cleaning a large spill, unpacking containers not sealed in plastic), a respirator is required.[15] A half-mask or full-face respirator with P100 (particulate) cartridges is the minimum requirement.[12] Surgical masks provide no protection against chemical dusts.[15]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Required if not in a fume hood or powder hood (N95/P100) |
| Solution Preparation | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Not required if in a fume hood |
| Large Volume Transfer | Face Shield & Goggles | Double-Gloved Nitrile | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Spill Cleanup | Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Coveralls / Chemical Suit | Half or Full-Face Respirator with P100 cartridges |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing risk. This process ensures that safety measures are integrated into every step of the handling procedure.
Step 1: Preparation and PPE Donning
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Prepare a designated waste container for contaminated solids and another for contaminated sharps.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Step 2: Handling the Compound
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to weigh the desired amount of the compound onto a weigh paper or into a tared container.
-
Close the primary container immediately after dispensing.
-
When preparing a solution, slowly add the solid to the solvent to avoid splashing.
Step 3: Decontamination and Doffing
-
Decontaminate any equipment used by rinsing with an appropriate solvent inside the fume hood. Collect all rinsate as hazardous waste.
-
Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
Remove PPE in a manner that prevents self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., use one gloved hand to remove the other glove).
-
Doffing sequence:
-
Remove outer gloves.
-
Remove face shield/goggles.
-
Remove lab coat/apron.
-
Remove inner gloves.
-
-
Wash hands and face thoroughly with soap and water immediately after completing the work and removing all PPE.[3][7][8]
Caption: Workflow for Safely Handling Piperazine Derivatives.
Spill and Disposal Plan
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill inside a fume hood:
-
Ensure you are wearing appropriate PPE (respirator may be required).
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[1]
-
Decontaminate the area with a suitable solvent.
For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal
All materials contaminated with Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, including excess solid, solutions, contaminated gloves, weigh papers, and absorbent materials, must be disposed of as hazardous chemical waste.[3][5][8]
-
Solid Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS office for specific institutional procedures.
Emergency First Aid
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
By integrating these safety protocols into your daily workflow, you build a system of protection that ensures both the integrity of your research and your personal well-being.
References
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Safety Data Sheet - (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (Date not specified). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Wikipedia. Piperazine. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
